molecular formula C40H43ClN2O2 B606865 Cyanine5.5 carboxylic acid CAS No. 1449661-34-0

Cyanine5.5 carboxylic acid

カタログ番号: B606865
CAS番号: 1449661-34-0
分子量: 619.25
InChIキー: UFNAFNWOXFAMSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyanine5.5 dye, free acid form, unactivated. The dye can be considered non-reactive for most applications. It can be used as a control or reference sample, and for instrument calibration.

特性

CAS番号

1449661-34-0

分子式

C40H43ClN2O2

分子量

619.25

IUPAC名

1H-​Benz[e]​indolium, 2-​[5-​[3-​(5-​carboxypentyl)​-​1,​3-​dihydro-​1,​1-​dimethyl-​2H-​benz[e]​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​1,​3-​trimethyl-

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H

InChIキー

UFNAFNWOXFAMSM-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

Foundational & Exploratory

Cyanine5.5 carboxylic acid excitation and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Near-Infrared Advantage

Cyanine5.5 (Cy5.[1][2][3][4][5][6][7]5) carboxylic acid represents a cornerstone fluorophore in the transition from visible to near-infrared (NIR) imaging. Unlike its predecessor Cyanine5 (Cy5), the addition of benzo-fused rings to the indole core shifts the excitation/emission maxima into the "optical window" of biological tissue (~650–900 nm).

For the researcher, the carboxylic acid form (Cy5.5-COOH) presents a specific utility profile: it is the economical, versatile starting material for custom conjugation and acting as a stable reference standard. However, it lacks the intrinsic reactivity of NHS esters and the aqueous solubility of sulfonated variants. This guide provides the technical roadmap to utilize Cy5.5-COOH effectively, overcoming its hydrophobicity and activation requirements to achieve high-fidelity labeling.

Part 1: Photophysical Properties

The spectral behavior of Cyanine5.5 is heavily influenced by its solvent environment and conjugation state. Unlike sulfonated derivatives (sulfo-Cy5.5), the non-sulfonated carboxylic acid is hydrophobic.

Spectral Data Summary
ParameterValue (Methanol/Organic)Value (PBS/Aqueous)*Notes
Excitation Max (

)
673 – 675 nm678 – 683 nmRed-shift occurs upon protein conjugation.
Emission Max (

)
692 – 694 nm703 – 710 nmSignificant Stokes shift (>20 nm) reduces self-quenching.
Extinction Coefficient (

)
209,000

~190,000

High

makes it ideal for low-abundance targets.
Quantum Yield (

)
0.280.20 – 0.23Lower in aqueous buffer due to aggregation propensity.
Molecular Weight ~619.23 DaN/AFormula:

*Note: In purely aqueous buffers, non-sulfonated Cy5.5-COOH may form non-fluorescent H-aggregates (blue-shifted absorption), significantly reducing quantum yield. The "Aqueous" values above assume the dye is solubilized with a co-solvent or conjugated to a biomolecule preventing aggregation.

Comparative Spectral Positioning

To understand the utility of Cy5.5, it must be contextualized between Cy5 and Cy7.

Fluorophore

(nm)

(nm)
Primary Utility
Cyanine5 (Cy5) 649670Flow Cytometry, Standard Far-Red Imaging.
Cyanine5.5 (Cy5.5) 675 694 Deep Tissue Imaging (avoiding Hb absorption).
Cyanine7 (Cy7) 750773Pure NIR, strictly in vivo (invisible to eye).

Part 2: Chemical Nature & Solubility Challenges

Structural Insight

The "5.5" designation refers to the benzoindole ring structure.[] While this extends conjugation and red-shifts the spectra, it increases lipophilicity.

  • The Challenge: Cy5.5-COOH is practically insoluble in water (< 1 µM).[4]

  • The Solution: You must dissolve this dye in an organic solvent (DMSO or DMF) before introducing it to an aqueous reaction buffer.[9] Failure to do so results in microprecipitation, leading to poor labeling efficiency and "noisy" background in imaging.

Activation Logic

The carboxylic acid group is non-reactive toward amines or thiols under physiological conditions. To label a protein (Antibody, BSA) or peptide, you must perform an in situ activation using Carbodiimide chemistry (EDC/NHS).

Part 3: Bioconjugation Protocol (EDC/NHS Chemistry)

Objective: Covalently attach Cy5.5-COOH to a primary amine (Lysine residue) on an IgG antibody.

Reagents Required[2][10][11][12]
  • Cy5.5-COOH: 1 mg (dissolved in 100 µL anhydrous DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Freshly prepared.

  • NHS (N-Hydroxysuccinimide): Freshly prepared.

  • Antibody: 1 mg/mL in PBS (pH 7.2–7.4). Crucial: Must be free of BSA, Gelatin, or Sodium Azide.

  • Purification Column: Sephadex G-25 or PD-10 desalting column.

Workflow Visualization

The following diagram illustrates the chemical activation pathway required for Cy5.5-COOH.

Cy55_Activation cluster_0 Critical Control Point: Moisture Sensitivity Start Cy5.5-COOH (Hydrophobic) Reagents Activation Mix (EDC + NHS + DMSO) Start->Reagents Solubilization Intermediate Semi-Stable NHS-Ester Reagents->Intermediate Activation (15 min, Dry Solvent) Final Cy5.5-Protein Conjugate (Amide Bond) Intermediate->Final Conjugation (pH 8.3, 1-2 hrs) Target Protein Target (Primary Amines) Target->Final Nucleophilic Attack

Figure 1: Activation pathway of Cyanine5.5 Carboxylic Acid using EDC/NHS chemistry. Note the moisture sensitivity of the intermediate ester.

Step-by-Step Methodology
  • Activation (The "Pre-Step"):

    • Dissolve 1 mg Cy5.5-COOH in 100 µL dry DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS (from stock solutions in DMSO).

    • Incubate for 30 minutes at room temperature (RT) in the dark. This converts the -COOH to an active NHS-ester.

  • Protein Preparation:

    • Buffer exchange the antibody into PBS adjusted to pH 8.3 with Sodium Bicarbonate. The slightly basic pH promotes the deprotonation of Lysine amines, increasing nucleophilicity.

  • Conjugation:

    • Add the activated dye solution to the protein dropwise while vortexing gently.

    • Target Ratio: Aim for a 10:1 to 20:1 molar excess of Dye:Protein.

    • Incubate for 1 hour at RT in the dark with rotation.

  • Purification:

    • Pass the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.2) to remove free dye and byproducts. The conjugate will elute first (blue band).

Part 4: Quality Control & Characterization

Trusting the protocol is not enough; you must validate the Degree of Labeling (DOL).

DOL Calculation Logic


Constants for Cy5.5:

  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (Extinction Coeff): 250,000 
    
    
    
    [13]
  • 
     (Correction Factor): 0.05 (Cy5.5 absorbs 5% of its max at 280nm).
    
  • 
     (IgG): 203,000 
    
    
    
    .
QC Workflow Diagram

QC_Workflow Sample Purified Conjugate Spec UV-Vis Spectrophotometer Sample->Spec Data Measure Absorbance @ 280nm (Protein) @ 675nm (Dye) Spec->Data Calc Apply Correction Factor (A280 - 0.05*A675) Data->Calc Decision Check DOL Range Calc->Decision Pass Pass: DOL 2-4 (Proceed to Assay) Decision->Pass Optimal Fail Fail: DOL < 1 or > 6 (Adjust Ratio) Decision->Fail Suboptimal

Figure 2: Quality Control workflow for determining Degree of Labeling (DOL).

Part 5: Applications in Drug Development

1. In Vivo Pharmacokinetics

Cy5.5 is the standard for "biodistribution" studies. Its emission at ~694 nm avoids the primary absorption peaks of Hemoglobin (Hb) and Water, allowing for imaging depths of 2–5 mm in small animals.

  • Protocol Note: For in vivo work, ensure the final conjugate is sterile-filtered (0.2 µm). Cy5.5 aggregates can clog filters; ensure DOL is < 4 to maintain solubility.

2. Receptor Occupancy Studies

Because Cy5.5-COOH can be conjugated to small peptides (e.g., RGD peptide for integrin targeting), it is used to screen receptor-binding affinity in vivo without the steric hindrance sometimes caused by larger dyes like Indocyanine Green (ICG).

References

  • Mujumdar, R. B., et al. "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, vol. 4, no. 2, 1993, pp. 105-111. [Link]

Sources

Technical Guide: Solubility and Handling of Cyanine5.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanine5.5 (Cy5.[1][2][3][4][5]5) carboxylic acid exists in two distinct chemical forms that dictate its solubility profile: the standard non-sulfonated form (hydrophobic) and the sulfonated form (Sulfo-Cy5.5, hydrophilic).

This guide focuses on the non-sulfonated Cyanine5.5 carboxylic acid , as this is the variant that presents significant solubility challenges in aqueous media. The critical technical takeaway is that non-sulfonated Cy5.5 is practically insoluble in water (< 1 µM) and prone to forming non-fluorescent H-aggregates. Successful deployment requires reconstitution in anhydrous organic solvents (DMSO or DMF) prior to aqueous dilution.

Part 1: Chemical Basis of Solubility

Structural Determinants

The solubility profile of Cy5.5 is governed by the competition between its hydrophobic polymethine core and its terminal functional groups.

  • The Hydrophobic Core: The Cy5.5 chromophore consists of two indolenine rings connected by a polymethine bridge. This extensive

    
    -conjugated system is highly lipophilic and drives strong Van der Waals interactions between dye molecules.
    
  • The Carboxylic Acid Group: While polar, the single carboxylic acid group (-COOH) on the non-sulfonated variant is insufficient to overcome the hydrophobicity of the polyaromatic core in neutral water.

  • The Sulfonate Factor (Crucial Distinction):

    • Standard Cy5.5: Lacks sulfonate groups on the indolenine rings. Requires DMSO.

    • Sulfo-Cy5.5: Contains negatively charged sulfonate groups (

      
      ). Water soluble. [1][6][7][][9]
      
Solvent Interaction Mechanisms
SolventInteraction MechanismOutcome
DMSO (Dimethyl Sulfoxide) Dipolar Aprotic Solvation: DMSO molecules interact strongly with the polarizable

-system of the cyanine dye, disrupting dye-dye interactions and stabilizing the monomeric state.
High Solubility (> 10 mM) Bright FluorescenceStable Stock Solution
Water (pH 7.4) Hydrophobic Effect: Water molecules form an ordered cage around the dye. To minimize entropic penalty, dye molecules stack face-to-face (

-

stacking) to reduce exposed surface area.
Insoluble / Aggregated Fluorescence QuenchingPrecipitation

Part 2: The Aggregation Problem (H-Aggregates)

Attempting to dissolve non-sulfonated Cy5.5 directly in water results in H-aggregation . This is a specific stacking orientation (face-to-face) that couples the transition dipoles of the dye molecules.

Spectroscopic Consequences:

  • Hypsochromic Shift (Blue Shift): The absorption maximum shifts to a shorter wavelength (e.g., from ~675 nm to ~600-630 nm).

  • Fluorescence Quenching: The excited state of the H-aggregate relaxes non-radiatively (heat) rather than emitting a photon. The solution may appear colored but will not fluoresce.

Diagram 1: Solubility & Aggregation Mechanism

Cy5_Solubility_Mechanism cluster_DMSO Solvent: DMSO (Anhydrous) cluster_Water Solvent: Water / Buffer Cy5_Solid Cy5.5 Solid Powder (Hydrophobic Core) DMSO_Shell DMSO Solvation Shell (Disrupts Stacking) Cy5_Solid->DMSO_Shell Dissolution Hydrophobic_Force Hydrophobic Effect (Entropic Drive) Cy5_Solid->Hydrophobic_Force Dispersion attempt Monomer Monomeric Cy5.5 (Fluorescent) DMSO_Shell->Monomer Stabilizes H_Aggregate H-Aggregate (Stacked) (Non-Fluorescent / Quenched) Hydrophobic_Force->H_Aggregate π-π Stacking Precipitate Precipitation (Loss of Sample) H_Aggregate->Precipitate Time > 10 min

Figure 1: Mechanism of Cy5.5 behavior in DMSO vs. Water. DMSO maintains the monomeric fluorescent state, while water drives formation of non-fluorescent H-aggregates.

Part 3: Technical Data Comparison

PropertyDMSO (Anhydrous)Water (PBS, pH 7.4)
Solubility Limit High (~10–50 mM) Negligible (< 1 µM)
Dominant Species MonomerH-Aggregate / Precipitate
Absorption

~678 nm~620–630 nm (Blue-shifted shoulder)
Fluorescence High Quantum YieldQuenched (< 5% of monomer)
Stability (Storage) High (at -20°C, dark)Low (Precipitates rapidly)
Reactivity (Activation) Ideal for NHS/EDC activationPoor (Hydrolysis competes if activated)

Part 4: Experimental Protocols

Protocol A: Reconstitution of Stock Solution

Objective: Create a stable, high-concentration stock (e.g., 10 mM) for long-term storage.

  • Equilibration: Remove the Cy5.5 vial from the freezer (-20°C). Wait 15–20 minutes for the vial to reach room temperature before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside. Water in DMSO accelerates degradation.[10]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Quality Control: Ensure DMSO is "Molecular Biology Grade" (>99.9%) and stored with molecular sieves if possible.

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30 seconds.

    • Verification: Inspect the bottom of the tube. The solution should be a clear, deep blue/cyan liquid with no particulates.

  • Storage: Aliquot into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -20°C in the dark.

Protocol B: Preparation of Working Solution (Aqueous Dilution)

Objective: Dilute the organic stock into aqueous buffer for biological assays without precipitating the dye.

  • Prepare Buffer: Use PBS or HEPES (pH 7.0–7.5). Ensure the buffer does not contain high concentrations of salts if possible, as ionic strength can promote aggregation.

  • The "Drop-wise" Technique:

    • Place the aqueous buffer in a vortexing tube.

    • While vortexing the buffer gently, add the DMSO stock solution drop-wise .

    • Critical Limit: Keep the final DMSO concentration < 10% (v/v) . Most biological assays tolerate 1–5% DMSO.

    • Note: If the final concentration of Cy5.5 exceeds 10–20 µM in water, aggregation may still occur even with DMSO present. Keep working concentrations in the 10 nM – 1 µM range.

Diagram 2: Reconstitution Workflow

Reconstitution_Protocol Step1 1. Equilibrate (RT, 20 min) Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex (Clear Solution) Step2->Step3 Step4 4. Aliquot & Freeze (-20°C) Step3->Step4 Use Use in Assay (Dilute <5% DMSO) Step3->Use Immediate Use Step4->Use Thaw

Figure 2: Step-by-step workflow for handling hydrophobic Cy5.5 carboxylic acid to ensure stability and solubility.

Part 5: Troubleshooting & Pitfalls

Issue: "My solution is blue, but it has no fluorescence."
  • Cause: You likely dissolved non-sulfonated Cy5.5 directly in water, or the DMSO stock was diluted into a buffer with high ionic strength, causing H-aggregation .

  • Validation: Measure Absorbance. If the peak is near 600–630 nm instead of 678 nm, the dye is aggregated.

  • Fix: Add organic co-solvent (DMSO/Ethanol) until the peak shifts back to 678 nm, or switch to Sulfo-Cy5.5 .

Issue: "The dye precipitated upon adding to the protein solution."
  • Cause: The local concentration of dye was too high at the injection point.

  • Fix: Use the "Drop-wise" technique (Protocol B). Ensure the protein solution is well-mixed during addition.

References

  • Berlepsch, H. v., & Böttcher, C. (2015). H-Aggregates of Cyanine Dyes: Self-Assembly and Structure.[11] Journal of Physical Chemistry B. (Contextual grounding on H-aggregate mechanisms).

Sources

Is Cyanine5.5 Carboxylic Acid Cell Permeable?

Author: BenchChem Technical Support Team. Date: February 2026

A Structure-Function Analysis and Application Guide

Executive Summary

The question "Is Cyanine5.5 carboxylic acid cell permeable?" does not have a binary answer; it is fundamentally determined by the specific sulfonation state of the molecule.

In the commercial and research reagent marketplace, "Cyanine5.5" is an umbrella term often used interchangeably for two distinct chemical entities. This ambiguity is the primary source of experimental failure in live-cell imaging.

  • Non-Sulfonated Cyanine5.5-COOH: YES , it is generally cell-permeable. It is lipophilic and possesses a delocalized positive charge that drives it to accumulate in the mitochondria of live cells via the membrane potential.

  • Sulfo-Cyanine5.5-COOH: NO , it is cell-impermeable. The addition of four sulfonate groups (

    
    ) renders the molecule highly hydrophilic and negatively charged, preventing passive diffusion across the plasma membrane. It is strictly used for extracellular surface labeling or requires a delivery vector (e.g., liposomes, peptides) for internalization.
    

This guide dissects the physicochemical determinants of this permeability and provides validated protocols to assess and utilize these fluorophores correctly.

Molecular Architecture & Physicochemical Determinants[1]

To predict cellular behavior, one must look beyond the fluorophore name to the molecular scaffold. The "Carboxylic Acid" (-COOH) handle is a conjugation site, but the Indolenine/Benzindolenine core dictates the interaction with the lipid bilayer.

The Polarity Paradox

The cell membrane is a hydrophobic barrier. For a small molecule to diffuse passively, it requires a balance of lipophilicity (logP) and charge.

FeatureNon-Sulfonated Cyanine5.5-COOHSulfo-Cyanine5.5-COOH
Core Structure Benzindolenine (Hydrophobic)Sulfonated Benzindolenine (Hydrophilic)
Net Charge (pH 7.4) Zwitterionic/Neutral (approx.)(Positive Indolium + Negative Carboxylate)Highly Negative (-4 to -5) (Positive Indolium + Negative Carboxylate + 4 Sulfonates)
Solubility Organic solvents (DMSO, DMF).[1][2][3][4] Poor in water.[1][4]High water solubility (>10 mM).
LogP (Est.) High (Lipophilic)Low (Hydrophilic)
Membrane Transport Passive Diffusion Excluded (requires active transport/carrier)
Subcellular Target Mitochondria (due to

)
Cell Surface (or Endosomes if conjugated)
Mechanism of Action

The non-sulfonated dye behaves as a delocalized lipophilic cation (DLC). Although the carboxylic acid is deprotonated at physiological pH (


), the permanent positive charge on the polymethine nitrogen creates a zwitterionic character that allows membrane permeation. Once inside, the Nernstian potential across the inner mitochondrial membrane (

to

mV) drives the accumulation of the cationic core into the mitochondrial matrix.

Conversely, the Sulfo-Cy5.5 variant carries massive electrostatic repulsion against the negatively charged phosphate heads of the lipid bilayer, rendering it strictly membrane-impermeable.

Visualizing the Permeability Logic

The following diagram illustrates the decision matrix for selecting the correct Cyanine5.5 variant and the resulting cellular fate.

Cy55_Permeability Start Select Cyanine5.5 Variant NonSulfo Non-Sulfonated Cy5.5-COOH (Hydrophobic / Zwitterionic) Start->NonSulfo Low Solubility Req. Sulfo Sulfo-Cy5.5-COOH (Hydrophilic / Negatively Charged) Start->Sulfo High Solubility Req. Membrane Plasma Membrane Interaction NonSulfo->Membrane Sulfo->Membrane Diffusion Passive Diffusion Membrane->Diffusion Exclusion Membrane Exclusion Membrane->Exclusion Mito Mitochondrial Accumulation (Driven by Membrane Potential) Diffusion->Mito Surface Cell Surface Labeling (No Internalization) Exclusion->Surface

Figure 1: Mechanistic pathway determining the cellular fate of Cyanine5.5 variants based on sulfonation.

Experimental Validation Protocols

Protocol A: The "Wash-In" Permeability Assay

Objective: Determine if your Cy5.5-COOH is cell-permeable and mitochondriotropic.

Reagents:

  • Target Cells (e.g., HeLa, CHO, or primary lines) adherent on glass-bottom dishes.

  • Cyanine5.5-COOH (Unknown variant) dissolved in DMSO (10 mM stock).

  • Control: MitoTracker™ Green FM (Cell Signaling Technology or Thermo Fisher) for mitochondrial co-localization.

  • Imaging Buffer: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.

Workflow:

  • Preparation: Seed cells to 70% confluency.

  • Dosing: Dilute Cy5.5-COOH to 500 nM - 1 µM in warm imaging buffer.

    • Note: Non-sulfonated Cy5.5 requires DMSO predilution. Ensure final DMSO < 0.5%.

  • Incubation: Incubate cells for 30 minutes at 37°C / 5% CO2.

    • Critical Step: Add MitoTracker Green (100 nM) during the last 15 minutes.

  • Wash: Aspirate and wash gently 3x with warm LCIS.

  • Imaging: Immediately image on a Confocal Microscope.

    • Cy5.5 Channel: Ex 640-650 nm / Em 670-720 nm.

    • MitoTracker Channel: Ex 488 nm / Em 510-530 nm.

Interpretation:

  • Scenario 1 (Permeable): Strong Far-Red signal overlapping with Green mitochondrial signal.

    
    Non-Sulfonated Cy5.5 .
    
  • Scenario 2 (Impermeable): No internal Far-Red signal; potential faint background or outer membrane sticking.

    
    Sulfo-Cy5.5 .
    

Application Context: When to Use Which?

Choosing the wrong form can ruin an experiment. Use this guide to align the chemical properties with your biological question.

ApplicationRecommended FormRationale
Mitochondrial Tracking Non-Sulfonated Requires passive diffusion and potential-dependent accumulation.
Surface Receptor Labeling Sulfo-Cy5.5 Prevents dye from crossing the membrane; ensures only surface proteins are labeled.
Antibody Conjugation (Flow Cytometry) Sulfo-Cy5.5 High water solubility prevents antibody precipitation and reduces non-specific hydrophobic binding.
Drug Delivery (Liposome Loading) Non-Sulfonated Hydrophobicity allows efficient loading into the lipid bilayer of carriers.
In Vivo Imaging (Systemic) Sulfo-Cy5.5 Higher solubility and slower clearance; less non-specific tissue accumulation.

References

  • Confirming the non-sulfonated form's low aqueous solubility and organic solvent requirement.
  • Confirming the hydrophilic, negatively charged, and cell-impermeable nature of the sulfon
  • Reshetnikov, I. S., et al. (2020). Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. RSC Advances. Retrieved from [Link]

    • Mechanistic evidence of cationic cyanine dyes (non-sulfonated)
  • Thomas, J., et al. (2020). Tuning Cellular Interactions of Carboxylic Acid-Side-Chain-Containing Polyacrylates: The Role of Cyanine Dye Label. Biomacromolecules. Retrieved from [Link]

    • Comparative study demonstrating that Cy5 (non-sulfo) targets mitochondria while Sulfo-Cy5 alters trafficking and reduces cellular association.[5]

  • AxisPharm. (n.d.). Sulfo-Cyanine5.5 Spectral Properties and Applications. Retrieved from [Link]

    • Technical specifications regarding the charge and solubility of the sulfonated deriv

Sources

A Technical Guide to the Photophysical Properties of Cyanine5.5 Free Acid: Characterization of the Absorption Maximum in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye pivotal for a range of applications, from in vivo imaging to sensitive biochemical assays. A precise understanding of its photophysical properties is fundamental to its effective application. This guide provides an in-depth analysis of the absorption characteristics of Cyanine5.5 free acid, with a specific focus on its behavior in methanol. We will explore the theoretical underpinnings of its light absorption, present its key spectral parameters, and provide a validated, step-by-step protocol for the empirical determination of its absorption maximum (λmax). This document serves as a comprehensive resource for researchers aiming to harness the full potential of Cy5.5 in their experimental designs.

The Foundational Role of Cyanine5.5 in Modern Research

Cyanine5.5 belongs to the polymethine class of dyes, characterized by two nitrogen-containing heterocyclic rings joined by a conjugated chain of carbon atoms. As a heptamethine cyanine, its extended π-electron system is responsible for its strong absorption and fluorescence in the near-infrared spectrum (~650-750 nm). This spectral window is particularly advantageous for biological applications due to the reduced autofluorescence from endogenous molecules and deeper tissue penetration of light[1].

The "free acid" or "carboxylic acid" form of Cy5.5 is the unactivated parent molecule. While it is not reactive towards biomolecules, it is an essential tool for:

  • Control Experiments: Serving as a non-reactive baseline in labeling studies.

  • Instrument Calibration: Verifying the performance of spectrophotometers and imaging systems in the NIR range.

  • Photophysical Studies: Investigating the fundamental properties of the Cy5.5 chromophore without the influence of conjugated biomolecules.

Understanding the precise absorption maximum (λmax) is the first and most critical step in any fluorescence-based application, as it dictates the optimal excitation wavelength to achieve maximum fluorescence signal and sensitivity.

The Principle of Light Absorption and the Influence of the Solvent Environment

The intense color of Cyanine5.5 arises from the absorption of photons that excite π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For polymethine dyes, this corresponds to a π → π* transition. The energy gap between these orbitals is inversely proportional to the wavelength of maximum absorption.

The Causality of Solvent Effects (Solvatochromism):

The solvent environment can subtly alter this energy gap, a phenomenon known as solvatochromism[2]. The choice of solvent is therefore not trivial. Methanol, a polar protic solvent, interacts with the dye molecule in specific ways:

  • Polarity and Dipole Interactions: Cyanine dyes possess a significant ground-state dipole. Polar solvents like methanol can stabilize this dipole, as well as the generally more polar excited state. The differential stabilization of the ground and excited states influences the energy required for the electronic transition[2].

  • Hydrogen Bonding: As a protic solvent, methanol can act as a hydrogen bond donor. These interactions with the nitrogen atoms or other parts of the dye's heterocyclic structure can affect the electron density distribution and, consequently, the absorption wavelength[3][4].

For many cyanine dyes, moving to a more polar solvent causes a slight shift in the absorption maximum. While the effect can be complex, understanding its existence is key to ensuring reproducible and optimized measurements[5].

Photophysical Profile of Cyanine5.5 Free Acid

The absorption maximum of Cyanine5.5 free acid is consistently reported in the range of 673 nm to 684 nm .[6][7][8][9] While datasheets often do not specify the solvent, these values are representative for measurements in common organic solvents, including methanol. A study involving similar Cy5 derivatives confirms the suitability and common use of methanol for spectral characterization[10]. The slight variation in reported values can be attributed to minor differences in the dye's counter-ion, purity, and the specific instrumentation used for measurement.

The following table summarizes the key photophysical properties for Cyanine5.5 free acid.

ParameterValueSolvent/ConditionsSource(s)
Absorption Maximum (λmax) ~673 - 684 nm Organic Solvents (e.g., Methanol, DMSO)[6][8][9]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M-1cm-1Unspecified Organic Solvent[6][8]
Emission Maximum (λem) ~707 - 710 nmUnspecified Organic Solvent[6][8][11]
Fluorescence Quantum Yield (Φ) ~0.2Unspecified Organic Solvent[6][8]
Solubility SolubleDMSO, DMF, Dichloromethane, Methanol[6][8]

A Self-Validating Protocol for Determining the Absorption Maximum

This protocol provides a robust, step-by-step methodology for accurately measuring the λmax of Cyanine5.5 free acid in methanol using a standard dual-beam UV-Visible spectrophotometer.

Rationale: The protocol is designed to be self-validating by ensuring the measurement falls within the linear range of the Beer-Lambert law (typically absorbance values between 0.1 and 1.0). This minimizes instrumental error and avoids concentration-dependent phenomena like dye aggregation, which can alter the absorption spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Spectrophotometric Measurement prep1 Weigh ~1 mg of Cy5.5 Free Acid prep2 Dissolve in high-purity DMSO to create a concentrated stock (e.g., 1 mM) prep1->prep2 Volumetric Flask prep3 Perform serial dilution in spectroscopic-grade Methanol to a final concentration of ~1-5 µM prep2->prep3 Volumetric Pipettes measure4 Rinse and fill cuvette with Cy5.5 sample prep3->measure4 Transfer sample to cuvette measure1 Set wavelength range (e.g., 550-800 nm) measure2 Fill cuvette with Methanol (Blank) measure1->measure2 measure3 Perform Autozero/ Baseline Correction measure2->measure3 Place in sample & ref beams measure3->measure4 measure5 Acquire Absorption Spectrum measure4->measure5 Place in sample beam measure6 Identify λmax at peak and verify Abs < 1.0 measure5->measure6

Caption: Workflow for determining the absorption maximum of Cy5.5.

Step-by-Step Methodology
  • Preparation of a Concentrated Stock Solution:

    • Rationale: Cyanine dyes are often sold in small quantities and can be sensitive to repeated exposure to ambient conditions. Preparing a concentrated stock in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) ensures stability and allows for accurate dilutions.

    • Procedure: Accurately weigh approximately 1 mg of Cyanine5.5 free acid powder. Dissolve it in a precise volume of anhydrous DMSO to create a stock solution of approximately 1 mM. For example, 1 mg of Cy5.5 (MW ~619 g/mol ) dissolved in 1.615 mL of DMSO yields a 1 mM solution. Mix thoroughly by vortexing. Store this stock solution at -20°C, protected from light and moisture.

  • Preparation of the Working Solution in Methanol:

    • Rationale: The final concentration must be dilute enough to yield a maximum absorbance below 1.0 AU. A typical target concentration is 1-5 µM.

    • Procedure: Using a calibrated micropipette, transfer a small volume of the DMSO stock solution (e.g., 5 µL of 1 mM stock) into a volumetric flask (e.g., 10 mL). Fill to the mark with spectroscopic-grade methanol. This results in a 5 µM working solution. Invert the flask several times to ensure homogeneity.

  • Spectrophotometer Setup and Blanking:

    • Rationale: Every solvent has its own absorbance profile. To measure only the absorbance of the dye, the contribution from the solvent (methanol) and the cuvette must be subtracted from the measurement. This is the most critical step for accuracy.[12]

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes.

      • Set the instrument to scan a wavelength range that brackets the expected maximum, for instance, from 550 nm to 800 nm.

      • Fill a clean quartz or glass cuvette with spectroscopic-grade methanol. This is your "blank."

      • Place the blank cuvette in the sample holder and run a baseline correction or "autozero" function. This electronically subtracts the solvent's absorbance at every wavelength in your scan range.

  • Sample Measurement:

    • Rationale: Rinsing the cuvette with the sample solution before filling prevents dilution by any residual blank solvent.

    • Procedure:

      • Remove the blank cuvette. Discard the methanol.

      • Rinse the same cuvette two to three times with small aliquots of your Cy5.5 working solution.

      • Fill the cuvette with the Cy5.5 working solution and place it back into the spectrophotometer's sample holder.

      • Acquire the absorption spectrum.

  • Data Analysis:

    • Rationale: The peak of the resulting spectrum corresponds to the wavelength of maximum absorbance (λmax).

    • Procedure: Use the instrument's software to identify the wavelength at the highest point of the absorption peak. Confirm that the absorbance value at this peak is within the optimal range (ideally 0.2 - 0.8 AU). If the absorbance is too high (>1.5), the working solution should be further diluted, and the measurement repeated.

Mitigating Variability: Factors Influencing Spectral Properties

Achieving reproducible results requires an awareness of variables that can impact the photophysical behavior of Cyanine5.5.

  • Dye Aggregation: At high concentrations, cyanine dyes can form H-aggregates or J-aggregates, which exhibit blue-shifted or red-shifted absorption spectra, respectively. This is a primary reason for working with dilute solutions (<10 µM) and avoiding solvents in which the dye has poor solubility.[5]

  • Solvent Purity: Trace impurities in the solvent, especially water or other protic contaminants in an aprotic solvent, can alter the local microenvironment of the dye and cause spectral shifts. Always use spectroscopic-grade or HPLC-grade solvents.

  • pH: While the core chromophore of Cy5.5 is relatively stable, extreme pH values can affect the protonation state of the terminal carboxyl group or potentially degrade the polymethine chain. For consistency, especially when comparing with aqueous solutions, use buffered solvents or at least record the pH.

  • Photodegradation: Like all fluorophores, Cy5.5 is susceptible to photobleaching upon prolonged exposure to high-intensity light. Prepare solutions fresh and keep them in amber vials or wrapped in foil to protect them from ambient light.

By controlling these factors and employing the validated protocol described, researchers can confidently and accurately characterize the absorption maximum of Cyanine5.5 free acid, ensuring the foundation of their subsequent fluorescence-based research is both solid and reliable.

References

Sources

Methodological & Application

On-Resin Peptide Labeling with Cyanine5.5 Carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the solid-phase labeling of peptides with Cyanine5.5 (Cy5.5) carboxylic acid. The on-resin conjugation strategy offers significant advantages, including the use of excess reagents to drive the reaction to completion and simplified purification of the final labeled peptide.[1] This document will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and offer expert insights into critical parameters, quality control, and troubleshooting. The aim is to equip researchers with the necessary knowledge to confidently and successfully synthesize high-quality Cy5.5-labeled peptides for a wide array of applications in biomedical imaging, diagnostics, and drug development.[][3]

Introduction: The Rationale for On-Resin Cyanine Labeling

Fluorescently labeled peptides are indispensable tools in modern life sciences.[] They enable sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5][6] Cyanine dyes, particularly Cy5.5, are favored for their high molar extinction coefficients, excellent photostability, and emission in the near-infrared (NIR) spectrum, which allows for deep tissue penetration and reduced autofluorescence in biological samples.[][7]

Labeling a peptide while it is still covalently attached to the solid-phase support (on-resin) presents a robust and efficient alternative to solution-phase conjugation.[1] This method allows for the use of a molar excess of the dye and coupling reagents to ensure complete labeling of the target amine, with subsequent removal of unreacted materials through simple washing steps. This contrasts with in-solution labeling, where removal of excess dye can be challenging and often requires extensive purification.

This guide focuses on the use of Cy5.5 carboxylic acid, which is coupled to a free primary amine on the peptide, typically the N-terminus or the side chain of a lysine residue. The formation of a stable amide bond is facilitated by carbodiimide coupling agents.[8]

The Chemistry of Amide Bond Formation

The covalent linkage of Cy5.5 carboxylic acid to a peptide's primary amine is achieved through a carbodiimide-mediated coupling reaction. Carbodiimides, such as Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful activating agents for carboxylic acids.[8]

The reaction mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid group of the Cy5.5 dye to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack by the primary amine of the peptide.[9]

  • Amide Bond Formation: The attack results in the formation of a stable amide bond, releasing a soluble urea byproduct.[10]

To improve coupling efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, an activating additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is often included.[11][12] These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine.[11]

G cluster_activation Activation Step cluster_coupling Coupling Step Cy5.5-COOH Cy5.5 Carboxylic Acid O-acylisourea Reactive O-acylisourea Intermediate Cy5.5-COOH->O-acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O-acylisourea Labeled_Peptide Cy5.5-Labeled Peptide (Amide Bond) O-acylisourea->Labeled_Peptide + Peptide-NH2 Urea_Byproduct Soluble Urea Byproduct O-acylisourea->Urea_Byproduct Peptide-NH2 Resin-Bound Peptide with free Amine Peptide-NH2->Labeled_Peptide

Caption: Carbodiimide-mediated coupling of Cy5.5 carboxylic acid to a peptide.

Detailed Protocol for On-Resin Labeling

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and that the N-terminal Fmoc group has been removed, leaving a free primary amine.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierNotes
Peptide-on-resinCustom SynthesisEnsure N-terminal Fmoc group is removed.
Cyanine5.5 carboxylic acidHigh PurityStore desiccated and protected from light.
Diisopropylcarbodiimide (DIC)Synthesis Grade
1-hydroxybenzotriazole (HOBt) or OxymaPureSynthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeAnhydrous is preferred.
Dichloromethane (DCM)ACS Grade
PiperidineReagent GradeFor Fmoc removal confirmation.
Diisopropylethylamine (DIPEA)Reagent GradeUse with caution in a fume hood.
Cleavage Cocktail (e.g., Reagent K)Pre-mixed or freshly preparedComposition depends on peptide sequence.[13]
Diethyl ether or MTBEACS GradeCold, for precipitation.
HPLC-grade Acetonitrile (ACN) and WaterFor purification.
Trifluoroacetic acid (TFA)HPLC GradeFor mobile phases.
Experimental Workflow

Caption: Overall workflow for on-resin peptide labeling with Cy5.5.

Step-by-Step Procedure

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin (1 equivalent) in a suitable reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

Step 2: N-Terminal Fmoc Deprotection (if necessary)

  • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Step 3: Activation of this compound

  • Expert Tip: This step should be performed in a separate vessel and the activated dye solution added to the resin. Protect the dye from light throughout the process.[14]

  • In a clean, dry vial, dissolve Cy5.5 carboxylic acid (2-3 equivalents), HOBt or OxymaPure (2-3 equivalents) in DMF.

  • Add DIC (2-3 equivalents) to the solution.

  • Allow the activation to proceed for 10-15 minutes at room temperature. The solution may change color.

Step 4: On-Resin Coupling Reaction

  • Add the activated dye solution from Step 3 to the swollen, deprotected peptide-resin.

  • Add DIPEA (4-6 equivalents) to the reaction slurry. This is crucial to neutralize the TFA salt of the N-terminal amine and to facilitate the coupling.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or overnight for sterically hindered amines. The reaction vessel should be protected from light (e.g., wrapped in aluminum foil).

  • Monitor the reaction completion using a small resin sample and a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

Step 5: Washing

  • Drain the reaction mixture.

  • Wash the resin extensively with DMF (5-7 times) to remove excess dye and coupling reagents.

  • Wash with DCM (3-5 times) to remove DMF.

  • Dry the resin under vacuum.

Step 6: Cleavage and Side-Chain Deprotection

  • Critical Consideration: The stability of cyanine dyes in strong acids like TFA is a key advantage for this on-resin strategy.[15]

  • Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.[13][16] The choice of scavengers depends on the amino acid composition of the peptide.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the labeled peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 7: Precipitation and Isolation

  • Concentrate the TFA filtrate under a gentle stream of nitrogen if necessary.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (at least 10-fold volume).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Quality Control

Purification: The crude Cy5.5-labeled peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[]

ParameterRecommended Condition
Column C18, semi-preparative
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5-95% over 30 min)
Detection Dual wavelength: 220 nm (peptide backbone) and ~675 nm (Cy5.5 dye)

Collect fractions corresponding to the major peak that absorbs at both wavelengths.

Quality Control:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the purified peptide to verify successful labeling.[]

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified peptide in a suitable buffer (e.g., PBS). Confirm the characteristic absorbance maxima for the peptide (~280 nm if Trp/Tyr are present) and Cy5.5 (~675 nm).[17]

  • Analytical HPLC: Assess the purity of the final product.[]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Labeling (Positive Kaiser Test) Insufficient equivalents of dye/reagents; Steric hindrance; Inefficient activation.Increase equivalents of dye and coupling reagents; Extend reaction time; Consider a different, more potent coupling agent like HATU.[18]
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time; Ensure the correct cleavage cocktail for the resin and protecting groups is used.
Multiple Peaks in HPLC Incomplete deprotection; Side reactions during cleavage; Dye degradation.Ensure sufficient scavenger concentration in cleavage cocktail; Protect dye from light during all steps; Optimize HPLC gradient.
No Product Detected after Precipitation Peptide is soluble in ether.Use a different precipitating solvent; Reduce the volume of TFA before precipitation.[19]

Conclusion

The on-resin labeling of peptides with this compound is a powerful and efficient method for producing high-quality fluorescent probes. By understanding the underlying chemistry and carefully controlling reaction parameters, researchers can reliably synthesize these valuable reagents. The detailed protocol and expert insights provided in this application note serve as a robust foundation for the successful implementation of this technique, empowering advancements in biological imaging and targeted therapeutic development.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Daly, N. L., & Craik, D. J. (2018). On-resin strategy to label α-conotoxins: Cy5-RgIA, a potent α9α10 nicotinic acetylcholine receptor imaging probe. PubMed Central. Retrieved from [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

  • NIH. (n.d.). Fluorescent labeling and modification of proteins. PubMed Central. Retrieved from [Link]

  • JoVE. (2017). Determining if DNA Stained with a Cyanine Dye Can Be Digested with Restriction Enzymes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation. Retrieved from [Link]

  • MDPI. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Retrieved from [Link]

  • PubMed Central. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • YouTube. (2015). Chem 3440 Cyanine Dyes and Quantum Dots Lab Video v2. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved from [Link]

  • AxisPharm. (2024). Main uses of cyanine dyes. Retrieved from [Link]

  • ResearchGate. (2022). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? Retrieved from [Link]

Sources

Application Note: High-Fidelity In Vivo Imaging with Cyanine5.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Cyanine5.5 (Cy5.[1][2][]5) is a cornerstone near-infrared (NIR) fluorophore for small animal imaging, operating in the NIR-I window (650–900 nm) . In this range, the absorption coefficients of hemoglobin, water, and lipids are minimized, allowing for photon penetration depths of 1–2 cm—significantly deeper than visible fluorophores like FITC or Rhodamine.

While often sold as a pre-activated NHS ester, Cyanine5.5 Carboxylic Acid (Cy5.5-COOH) represents the versatile, cost-effective "parent" molecule. It is the raw material of choice for laboratories requiring:

  • Custom Bioconjugation: Flexibility to use different crosslinkers (e.g., EDC/Sulfo-NHS) for labeling peptides, antibodies, or nanoparticles.[4]

  • Control Studies: The free acid serves as a non-targeted control to map baseline renal clearance and vascular permeability.

  • Nanoparticle Loading: Its hydrophobicity (in non-sulfonated forms) allows for encapsulation into liposomal bilayers or hydrophobic cores of polymeric micelles.

This guide details the protocol for converting the inert Cy5.5-COOH into a targeted probe and executing high-contrast in vivo imaging.

Part 2: Technical Specifications & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Excitation Max 673 – 675 nmMatches 675 nm laser lines commonly found in IVIS/FMT systems.
Emission Max 691 – 707 nmStokes shift ~20–30 nm; requires appropriate filter sets.
Extinction Coeff.[1][2][][5][6][7] (

)
~209,000

High absorptivity leads to bright signal output.
Quantum Yield (

)
~0.20 – 0.23Moderate, but high

compensates to ensure brightness.
Molecular Weight ~619 Da (Non-sulfonated)Varies if sulfonated (Sulfo-Cy5.5) or salt forms (K+/Na+) are used.
Solubility DMSO, DMF, AlcoholsCritical: Non-sulfonated Cy5.5-COOH is poorly soluble in water.[1][2][5] Dissolve in organic solvent before adding to aqueous buffers.

Part 3: Mechanism of Action & Experimental Logic

The "Why" Behind the Chemistry

Cy5.5-COOH contains a carboxylic acid group that is chemically inert toward amines under physiological conditions. To attach it to a targeting ligand (e.g., an antibody), we must "activate" this group.

Expertise Insight: Why not just buy the NHS-ester? While convenient, NHS-esters hydrolyze (degrade) rapidly in moisture. Cy5.5-COOH is stable indefinitely at -20°C. Furthermore, starting with the acid allows you to perform Carbodiimide Crosslinking (EDC) in situ, giving you control over the activation time and the ability to use Sulfo-NHS to create a water-soluble intermediate, which is crucial when labeling sensitive proteins that denature in organic solvents.

Workflow Visualization

The following diagram illustrates the transformation of the raw dye into a bioactive probe and its subsequent in vivo pathway.

Cy55_Workflow Acid Cy5.5-COOH (Inert Precursor) Activation Activation (EDC + Sulfo-NHS) Acid->Activation Mes Buffer, pH 6.0 Ester Semi-Stable Amine-Reactive Ester Activation->Ester Intermediate Conjugate Cy5.5-Antibody Conjugate Ester->Conjugate Ligand (NH2), pH 7.4 InVivo In Vivo Injection (IV Tail Vein) Conjugate->InVivo Purified Probe Clearance Clearance Pathway InVivo->Clearance Renal (Small) Hepatic (Large)

Figure 1: Critical path from raw chemical precursor to biological probe. Note the pH shift required between activation (pH 6) and conjugation (pH 7.4).

Part 4: Protocol 1 — Bioconjugation (Activation & Labeling)

Objective: Covalently attach Cy5.5-COOH to a protein (e.g., IgG antibody) via lysine residues.

Materials
  • Cy5.5 Carboxylic Acid (dissolved in anhydrous DMSO at 10 mg/mL).

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[8]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[4][8]

  • Activation Buffer: 0.1 M MES, pH 6.0 (Crucial: EDC is most stable at this pH).

  • Coupling Buffer: 1X PBS, pH 7.4.

  • Purification: PD-10 Desalting Columns or Zeba Spin Columns (7K MWCO).

Step-by-Step Methodology
  • Protein Preparation:

    • Buffer exchange your antibody into PBS (pH 7.4).[9] Ensure no primary amines (Tris, Glycine) are present, as they will compete for the dye.

    • Concentration should be 1–5 mg/mL.

  • Dye Activation (The "Zero-Length" Crosslink):

    • In a microtube, mix 1 mg Cy5.5-COOH with Activation Buffer (MES, pH 6.0).

    • Add EDC (10-fold molar excess over dye) and Sulfo-NHS (10-fold molar excess).

    • Expert Tip: Dissolve EDC immediately before use; it loses activity within minutes in water.

    • Incubate for 15–20 minutes at room temperature (RT) in the dark. This creates the active Sulfo-NHS ester.

  • Conjugation:

    • Add the activated dye mixture to your protein solution.

    • Ratio: Aim for a dye-to-protein molar excess of 10:1 to 20:1.

    • Adjust pH to 7.2–7.5 using bicarbonate buffer if necessary (the activation mix is acidic).

    • Incubate for 1–2 hours at RT in the dark with gentle rotation.

  • Purification:

    • Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.

    • The first colored band to elute is the Conjugate (high MW). The second, slower band is free dye. Discard the free dye.

  • Validation (Degree of Labeling - DOL):

    • Measure Absorbance at 280 nm (

      
      ) and 675 nm (
      
      
      
      ).
    • Calculate DOL using the formula:

      
      [10][11]
      
    • Where:

      • 
         (Correction Factor for Cy5.5 at 280nm) 
        
        
        
        (check vendor COA).
      • Target DOL: 2–4 dyes per antibody (Higher DOL >6 causes self-quenching and liver uptake).

Part 5: Protocol 2 — In Vivo Small Animal Imaging[3]

Objective: Visualize biodistribution or tumor accumulation in a mouse model (e.g., BALB/c or Nude mice).

Workflow Visualization: Imaging Pipeline

Imaging_Pipeline Prep 1. Animal Prep (Hair Removal/Diet) Inject 2. IV Injection (1-2 nmol Dye) Prep->Inject Isoflurane Anesthesia Early 3. Dynamic Imaging (0-60 mins) Vascular/Renal Inject->Early Immediate Late 4. Static Imaging (24-48 hrs) Tumor Uptake Early->Late Clearance Phase Analysis 5. ROI Analysis (Calculate T/B Ratio) Late->Analysis Ex Vivo Validation

Figure 2: Temporal sequence for in vivo imaging. Early timepoints capture vascular flow; late timepoints capture specific tissue retention.

Step-by-Step Methodology
  • Animal Preparation:

    • Diet: Switch mice to a chlorophyll-free (alfalfa-free) diet 1 week prior. Reason: Alfalfa fluoresces in the 600-700 nm range, creating stomach/gut background noise.

    • Hair Removal: Shave or use depilatory cream on the ROI 24h prior. Fur scatters and absorbs NIR light.

  • Injection:

    • Dose: 1–2 nmol of fluorophore per mouse (approx. 5–10 µg of antibody conjugate).

    • Route: Lateral tail vein (IV) for systemic distribution.

    • Volume: 100–150 µL PBS.

  • Image Acquisition (e.g., IVIS Spectrum / FMT):

    • Anesthesia: 2% Isoflurane in oxygen.

    • Filter Settings:

      • Excitation: 675 nm (or 640 nm).

      • Emission: 720 nm (passband).

    • Exposure: Auto-exposure (typically 1–5 seconds) to avoid pixel saturation.

  • Timepoints:

    • T=0-1h (Biodistribution): Observe rapid liver/kidney signal.

    • T=24h (Targeting): Optimal time for antibody accumulation (EPR effect or specific binding).

Part 6: Data Interpretation & Troubleshooting

Signal Analysis
  • Renal Clearance: If using Sulfo-Cy5.5 (hydrophilic), you will see strong signal in the bladder within 30 minutes.

  • Hepatic Clearance: If using Non-sulfonated Cy5.5 or high-DOL conjugates, the signal will accumulate in the liver and gallbladder. This is often a sign of probe aggregation.

  • Tumor-to-Background (TBR): Draw Regions of Interest (ROIs) over the tumor and a contralateral muscle site.

    • A good probe yields TBR > 3.0 at 24h.

Troubleshooting Table
IssueLikely CauseSolution
High Liver Signal Probe is too hydrophobic or aggregated.Use Sulfo-Cy5.5; lower the DOL (aim for <4); filter probe (0.2 µm) before injection.
No Tumor Signal Receptor saturation or poor vascularization.Titrate dose; confirm receptor expression ex vivo (IHC).
Signal in Gut Autofluorescence from food.Mandatory: Use alfalfa-free diet.
Precipitation Cy5.5-COOH insolubility.Dissolve acid in DMSO first, then slowly add to aqueous buffer while vortexing.

References

  • Antibodies.com. (n.d.). Cyanine 5.5 carboxylic acid (A270153) Specifications and Spectral Data.[1] Retrieved February 10, 2026, from [Link]

  • Licha, K., et al. (2000). Cyanine Dyes as Contrast Agents for Near-Infrared Imaging in Vivo: Acute Tolerance, Pharmacokinetics, and Fluorescence Imaging.[12] Photochemistry and Photobiology. Retrieved from [Link]

Sources

Application Note: High-Efficiency Preparation of Cy5.5-NHS Ester via TSTU Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyanine5.5 (Cy5.[1][2][3][4][5]5) is a premier near-infrared (NIR) fluorophore (Ex/Em: ~675/694 nm) utilized extensively in in vivo imaging due to its deep tissue penetration and low background autofluorescence. To conjugate Cy5.5 to amine-containing biomolecules (antibodies, peptides, aptamers), the carboxylic acid moiety must be activated into an N-hydroxysuccinimide (NHS) ester.

While carbodiimide coupling (EDC/NHS) is common for in situ labeling, it is often suboptimal for isolating the stable NHS ester reagent due to the formation of variable O-acylisourea intermediates and urea byproducts that are difficult to remove without hydrolysis.

This protocol details the TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) method.[6] TSTU allows for the rapid, high-yield synthesis of the isolated Cy5.5-NHS ester with simplified purification via organic precipitation, minimizing exposure to hydrolytic conditions.

Chemical Mechanism

The activation proceeds via a base-catalyzed nucleophilic attack of the carboxylate on the uronium carbon of TSTU. Unlike EDC coupling, which forms a transient urea intermediate, TSTU transfers the NHS group directly, driven by the formation of the stable tetramethylurea byproduct.

Cy55_Activation CyCOOH Cy5.5-COOH (Carboxylic Acid) Product Cy5.5-NHS Ester (Active Reagent) CyCOOH->Product Activation Base DIPEA (Base) Base->CyCOOH Deprotonation TSTU TSTU (Uronium Reagent) Inter Tetramethylurea (Byproduct) TSTU->Inter Leaving Group TSTU->Product NHS Transfer

Figure 1: Reaction pathway for the activation of Cy5.5-COOH using TSTU. The reaction is driven by the release of tetramethylurea and is typically complete within 1-2 hours.

Materials & Equipment

Reagents
ReagentGrade/SpecificationRole
Cy5.5-COOH >95% Purity (HPLC)Starting Material
TSTU >98% PurityActivating Agent
DIPEA (Hünig's Base)Anhydrous, redistilledBase Catalyst
DMF (Dimethylformamide)Anhydrous, amine-freeSolvent
Ethyl Acetate HPLC Grade, coldPrecipitation Solvent
Diethyl Ether Anhydrous, coldWash Solvent
Equipment
  • Rotary evaporator or Centrifugal vacuum concentrator (SpeedVac).

  • High-Performance Liquid Chromatography (HPLC) system (C18 column).

  • Lyophilizer (Freeze-dryer).

  • Inert gas line (Nitrogen or Argon).

Experimental Protocol

Phase 1: Activation Reaction

Expert Insight: Maintain strictly anhydrous conditions. Water competes with the NHS group, hydrolyzing the active ester back to the acid.

  • Preparation: Dry the Cy5.5-COOH starting material in a desiccator or vacuum chamber for 1 hour prior to weighing.

  • Dissolution: In a dry glass vial, dissolve 10 mg (approx. 16 µmol) of Cy5.5-COOH in 500 µL of anhydrous DMF . Vortex until fully dissolved.

  • Base Addition: Add 8.4 µL (48 µmol, 3.0 eq) of DIPEA. The solution may slightly shift color due to deprotonation; this is normal.

  • Activation: Add 7.2 mg (24 µmol, 1.5 eq) of TSTU.

  • Incubation: Flush the vial with nitrogen, cap tightly, and stir at Room Temperature (RT) for 1 to 2 hours .

    • Monitoring: Check reaction progress via HPLC or TLC (Silica; 10% MeOH in DCM). The NHS ester typically runs faster (higher Rf) than the free acid on TLC.

Phase 2: Isolation & Purification (Precipitation Method)

Expert Insight: TSTU byproducts are soluble in ethyl acetate, whereas the cyanine NHS ester is typically insoluble. This solubility difference allows for rapid purification without aqueous workup.

  • Precipitation: Slowly add the reaction mixture dropwise into 10 mL of ice-cold Ethyl Acetate under vigorous stirring. The Cy5.5-NHS ester should precipitate as a dark blue solid.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Washing: Carefully decant the supernatant (containing DMF, DIPEA, and tetramethylurea). Resuspend the pellet in 5 mL of cold Diethyl Ether .

    • Note: Ether washes remove residual ethyl acetate and help dry the pellet.

  • Drying: Centrifuge again, decant, and dry the pellet under high vacuum for at least 2 hours to remove all solvent traces.

Phase 3: High-Purity Cleanup (Optional but Recommended)

For pharmaceutical-grade applications (>98% purity), RP-HPLC is required.

  • Dissolution: Dissolve the crude solid in minimal Acetonitrile (ACN) (avoid water if possible, or use 0.1% TFA in water/ACN mix and inject immediately).

  • HPLC Conditions:

    • Column: C18 Semi-prep.

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% to 80% B over 20 minutes.

  • Collection: Collect the peak corresponding to the NHS ester (confirm by MS).

  • Lyophilization: Freeze the fractions immediately in liquid nitrogen and lyophilize. Do not leave in aqueous solution , as the NHS ester half-life is <1 hour at pH > 7.

Quality Control & Characterization

Every batch must be validated before use in bioconjugation.

TestMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Mass = [M]+ of Cy5.5-NHS (Calc. MW depends on counterion, typically ~700-800 Da range for inner salt)
Purity RP-HPLC (254 nm & 650 nm)> 90% (Precipitation only)> 95% (HPLC purified)
Functionality Amine Reactivity Test> 90% conversion when reacted with excess Benzylamine in 15 mins.
Appearance Visual InspectionDark blue/metallic crystalline powder.

Storage & Stability

NHS esters are inherently unstable in the presence of moisture.

  • Storage: -20°C or -80°C.

  • Packaging: Store in amber vials under Argon/Nitrogen. Use a desiccator.[2]

  • Shelf Life: 6-12 months if kept strictly dry. Dissolve in DMSO/DMF immediately before use.

Troubleshooting

Problem: Low Yield of Precipitate

  • Cause: Too much DMF used during reaction.

  • Solution: Concentrate the DMF solution by rotary evaporation (water bath < 30°C) before adding to ethyl acetate.

Problem: Hydrolysis (Reversion to Free Acid)

  • Cause: Wet solvents or atmospheric moisture.

  • Solution: Use fresh anhydrous DMF (from a sealed bottle) and ensure the precipitation solvents are dry.

Problem: Incomplete Activation

  • Cause: Degraded TSTU or insufficient base.

  • Solution: Check TSTU quality (should be white crystals, not yellow). Ensure pH > 8 equivalent (check with wet pH paper above the liquid) by adding sufficient DIPEA.

References

  • BroadPharm. Cy5.5 carboxylic acid structure and properties. Retrieved from

  • AAT Bioquest. Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester. Retrieved from

  • Royal Society of Chemistry. Effective synthesis, development and application of a highly fluorescent cyanine dye. Org.[2][7] Biomol. Chem., 2023.[2] Retrieved from

  • Vector Laboratories. Cy5.5 NHS Ester Specifications. Retrieved from

  • National Institutes of Health (PMC). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. J Org Chem. Retrieved from

Sources

Labeling nanoparticles with Cyanine5.5 carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Conjugation of Cyanine5.5 Carboxylic Acid to Amine-Functionalized Nanoparticles


-Terminated Nanoparticles with Cy5.5-COOH via EDC/NHS Chemistry

Abstract & Strategic Rationale

This guide details the covalent attachment of Cyanine5.5 (Cy5.5) carboxylic acid to amine-functionalized nanoparticles (NPs).[1] Cy5.5 is a near-infrared (NIR) fluorophore (


 nm, 

nm). Its emission falls within the "biological optical window," significantly reducing background autofluorescence from tissue and blood compared to visible dyes like FITC or Rhodamine.

Critical Experimental Design Choice: Unlike standard protocols where the nanoparticle surface is activated, this protocol activates the fluorophore (Cy5.5-COOH).

  • Why? Activating the nanoparticle (if it were carboxylated) risks inter-particle crosslinking and aggregation. By activating the small molecule dye, we maintain the colloidal stability of the nanoparticles until the moment of conjugation.

Physicochemical Specifications (Cheat Sheet)

PropertyValue / CharacteristicNotes
Fluorophore This compound (Non-activated)Requires EDC/NHS activation.[2][3]
Excitation Max 675 nmNIR excitation minimizes tissue damage.
Emission Max 694 nmDeep tissue penetration.
Extinction Coeff.[4][5][6] (

)
~209,000

High brightness.[4]
Molecular Weight ~619 Da (Free Acid)Varies by salt form (check CoA).
Solubility DMSO, DMF, MethanolPoor water solubility in acid form.
Correction Factor (

)
0.05 (approx)Used to correct

contribution.

Mechanism of Action

The reaction utilizes a two-step Carbodiimide crosslinking strategy.

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group on Cy5.5 to form an unstable O-acylisourea intermediate. N-hydroxysuccinimide (NHS) converts this into a semi-stable, amine-reactive NHS-ester.

  • Conjugation: The Cy5.5-NHS ester attacks the primary amine (

    
    ) on the nanoparticle surface, forming a stable amide bond.
    

G Cy5 Cy5.5-COOH (In DMSO) Inter Cy5.5-NHS Ester (Semi-Stable Intermediate) Cy5->Inter Activation (pH 5.0-6.0) EDC EDC + NHS (Activation Agents) EDC->Inter Final Cy5.5-Amide-NP (Covalent Conjugate) Inter->Final Conjugation (pH 8.0-8.5) NP Nanoparticle-NH2 (Target) NP->Final

Figure 1: Reaction pathway for the activation of Cy5.5-COOH and subsequent conjugation to amine-functionalized nanoparticles.

Detailed Protocol

Phase 1: Reagent Preparation
  • Cy5.5 Stock: Dissolve 1 mg Cy5.5-COOH in 100

    
    L anhydrous DMSO (10 mg/mL). Store at -20°C, desiccated.
    
  • Activation Buffer: 0.1 M MES, pH 5.5. (Crucial for EDC stability).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. Avoid Tris or Glycine buffers as they contain competing amines.
    
Phase 2: Dye Activation (The "Hot" Mix)

Expert Insight: Perform this step immediately before use. EDC hydrolyzes rapidly in water.

  • Dilute the Cy5.5 stock into Activation Buffer to a concentration of ~1 mM.

    • Note: If the dye precipitates, add DMSO up to 20% (v/v).

  • Add EDC (10-fold molar excess over dye) and Sulfo-NHS (10-fold molar excess over dye).

  • Incubate for 15–20 minutes at room temperature in the dark.

    • Why? This converts the -COOH to the reactive NHS-ester.[7]

Phase 3: Conjugation to Nanoparticles
  • Buffer exchange your Nanoparticles into Conjugation Buffer (pH 8.3) .

    • Concentration: Aim for 1–5 mg/mL of NPs.

  • Add the Activated Dye solution to the Nanoparticle suspension.

    • Ratio: Use a 5:1 to 20:1 molar excess of Dye relative to the estimated surface amine groups.

    • Caution: Do not add too much dye. Over-labeling leads to fluorescence quenching (self-quenching) and can destabilize the NP.

  • Incubate for 2 hours at room temperature (or overnight at 4°C) with continuous gentle mixing (rocker or wheel). Protect from light.

Phase 4: Purification (The Critical Failure Point)

Free dye (unreacted Cy5.5) forms micelles that mimic nanoparticles. Standard centrifugation often fails to remove them.[8][9]

Recommended Method: Size Exclusion Chromatography (SEC)

  • Use a PD-10 desalting column (Sephadex G-25) or equivalent.

  • Equilibrate column with PBS (pH 7.4).

  • Load reaction mixture.

  • Collect the first colored band (High MW Nanoparticles).

  • Discard the slow-moving band (Free Dye).

Alternative: Dialysis (MWCO 10–20 kDa) against PBS for 24–48 hours with at least 3 buffer changes. Note: Free hydrophobic dye often sticks to the membrane.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the protocol, you must quantify how much dye is attached.[5][10] This requires correcting for the dye's absorbance at 280 nm (where proteins/NPs also absorb).[5][6][11]

Formula:



Where:

  • 
    : Absorbance of the conjugate at 675 nm.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Absorbance of the conjugate at 280 nm.[5][10][11]
    
  • 
    : Extinction coefficient of Cy5.5 (~209,000 
    
    
    
    ).
  • 
    : Extinction coefficient of your Nanoparticle (must be determined previously or estimated).
    
  • 
    : Correction Factor for Cy5.5 (typically ~0.05).
    

Workflow Visualization:

QC Start Purified Conjugate Measure Measure Absorbance @ 280nm and 675nm Start->Measure Check Is A_max > 2.0? Measure->Check Dilute Dilute Sample Check->Dilute Yes Calc Apply Beer-Lambert with Correction Factor Check->Calc No Dilute->Measure Result DOL Value Obtained Calc->Result

Figure 2: Workflow for determining the Degree of Labeling (DOL) via UV-Vis spectroscopy.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation during activation Cy5.5-COOH is hydrophobic.Increase DMSO concentration in the activation step (up to 30%).
Low Labeling Efficiency Hydrolysis of NHS ester.Ensure Activation buffer is acidic (pH 5.5) and Conjugation buffer is basic (pH 8.3). Work fast.
Nanoparticle Aggregation Loss of surface charge or crosslinking.Reduce dye excess.[2][5][10] Ensure NPs are not carboxylated (prevents NP-NP crosslinking).
High Background Signal Free dye micelles remaining.Switch from dialysis to SEC (Sephadex G-25) or Density Gradient Centrifugation.

References

  • Chemical Properties & Spectral Data

    • BroadPharm.[4] Cy5.5 carboxylic acid Properties and Specifications.

  • Bioconjugation Chemistry (EDC/NHS): Thermo Fisher Scientific. Crosslinking Chemistry Guide: EDC and NHS.
  • Purification of Labeled Nanoparticles

    • Robertson, J.D., et al. (2016).[8] Purification of nanoparticles by size and shape. Scientific Reports.[8]

    • [Link]

  • Degree of Labeling (DOL)

Sources

Cyanine5.5 carboxylic acid bioconjugation to amino-modified DNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation of Cyanine5.5 Carboxylic Acid to Amino-Modified DNA

Executive Summary

This guide details the protocol for conjugating Cyanine5.5 (Cy5.5) carboxylic acid to amino-modified DNA . While Cy5.5 is commercially available as a pre-activated NHS ester, many research applications utilize the free carboxylic acid form due to cost-efficiency, stability, or custom synthesis requirements.

Unlike simple mixing, this process requires a chemical activation step. This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the stable carboxylic acid into a reactive NHS-ester intermediate in situ, followed by nucleophilic attack by the primary amine on the DNA.

Key Technical Considerations:

  • Hydrophobicity: Cy5.5 is hydrophobic. The reaction requires a co-solvent (DMSO/DMF) to maintain dye solubility while keeping DNA in an aqueous buffer.

  • pH Control: Activation occurs best at slightly acidic/neutral conditions, while conjugation requires basic conditions (pH 8.5) to deprotonate the DNA amine.

  • Purification: Removal of free dye is critical for downstream signal-to-noise ratios.

Chemical Mechanism

The conjugation proceeds in two distinct phases. First, the carboxyl group on the Cy5.5 is activated to form a semi-stable active ester. Second, this ester reacts with the aliphatic amine linker on the DNA.

Phase 1: Activation




Phase 2: Conjugation



G Cy5 Cy5.5-COOH (Free Acid) Inter O-Acylisourea (Unstable) Cy5->Inter + EDC EDC EDC (Activator) EDC->Inter ActiveEster Cy5.5-NHS Ester (Semi-Stable) Inter->ActiveEster + NHS NHS NHS NHS->ActiveEster Final Cy5.5-DNA Conjugate (Amide Bond) ActiveEster->Final + DNA-NH2 (pH 8.5) DNA Amino-DNA (Nucleophile) DNA->Final

Figure 1: Two-step activation and conjugation mechanism. The intermediate NHS ester is generated in situ to ensure reactivity.

Materials & Reagents

ComponentSpecificationPurpose
Cy5.5 Carboxylic Acid Free acid, >95% purityFluorophore source.[1]
Amino-Modified DNA 5' or 3' amino-linker (C6 or C12 spacer)Target biomolecule. Must be desalted/purified to remove ammonium ions.
EDC (EDAC) Commercial grade, store desiccatedCarbodiimide activator.
NHS N-HydroxysuccinimideStabilizes the active ester.
Anhydrous DMSO Dimethyl sulfoxide, >99.9%Solvent for dye and activation reagents.
Labeling Buffer 0.1 M Sodium Borate (Na₂B₄O₇), pH 8.5Provides basic environment for amine reactivity.
3M NaOAc Sodium Acetate, pH 5.2For DNA precipitation.
Ethanol 100% and 70% (cold)For DNA precipitation.

Critical Equipment:

  • UV-Vis Spectrophotometer (Nanodrop or Cuvette).

  • High-Speed Centrifuge (>12,000 x g).

  • Vortex mixer and shaker.[2]

Experimental Protocol

Step 1: Preparation of Amino-DNA

Pre-requisite: Ensure the DNA is free of ammonium ions (from synthesis) and primary amine buffers (Tris), as these will compete for the dye.

  • Resuspend amino-modified DNA in distilled water to a concentration of 100 µM to 1 mM .

  • If the DNA is in Tris or Ammonium buffer, perform an ethanol precipitation (see Step 3) or use a spin column to exchange into water or Borate buffer.

Step 2: In Situ Activation of Cy5.5

Note: Perform this step in a fume hood. Keep reagents dry.

  • Dissolve 1 mg of Cy5.5 Carboxylic Acid in 100 µL of Anhydrous DMSO (Conc: ~10 mg/mL).

  • Prepare a fresh solution of EDC (10 mg) and NHS (6 mg) in 100 µL Anhydrous DMSO .

    • Why Organic Solvent? Activating in DMSO prevents the hydrolysis of the EDC and the NHS-ester intermediate, which occurs rapidly in water.

  • Add 10 µL of the EDC/NHS solution to the Cy5.5 solution.

  • Incubate at room temperature (RT) for 30–60 minutes in the dark. This generates the active NHS-ester.

Step 3: Conjugation Reaction
  • Dilute the DNA solution with 0.1 M Sodium Borate Buffer (pH 8.5) to a final volume of 100 µL (target ~5–10 nmol DNA).

  • Add the Activated Cy5.5 mixture to the DNA solution.

    • Stoichiometry: Aim for a 20–50 molar excess of Dye to DNA.

    • Example: For 5 nmol DNA, add ~100–250 nmol of activated dye.

  • Add DMSO if necessary to ensure the dye remains soluble (Final DMSO content should be <40% to avoid DNA precipitation, though 20-30% is usually safe).

  • Incubate overnight (12–16 hours) at Room Temperature in the dark with gentle shaking.

Step 4: Purification (Ethanol Precipitation)

This removes the majority of free dye and organic solvents.

  • Add 0.1 volume of 3M NaOAc (pH 5.2) to the reaction mix.

  • Add 2.5 to 3 volumes of cold 100% Ethanol.

  • Vortex and place at -20°C for 1 hour (or -80°C for 20 mins).

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully remove the supernatant (which contains the free blue dye). The pellet should be blue.

  • Wash the pellet with 500 µL of cold 70% Ethanol . Centrifuge for 10 mins.

  • Remove supernatant and air-dry the pellet for 10–15 minutes.

  • Resuspend in TE Buffer (pH 8.0) or Nuclease-free water.

Optional High-Purity Step: For HPLC purification, use a C18 Reverse Phase column with a gradient of TEAA (Triethylammonium acetate) and Acetonitrile.[3] The hydrophobic dye-labeled DNA will elute significantly later than unlabeled DNA.

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification Start Start: Reagents Step1 Dissolve Cy5.5-COOH in Anhydrous DMSO Start->Step1 Step2 Add EDC + NHS Incubate 30-60 min Step1->Step2 Step3 Mix Activated Dye with Amino-DNA (pH 8.5) Step2->Step3 Transfer Activated Ester Step4 Incubate Overnight (Dark, RT) Step3->Step4 Step5 Ethanol Precipitation (Remove Free Dye) Step4->Step5 Step6 Resuspend & QC Step5->Step6

Figure 2: Operational workflow for the bioconjugation process.

Quality Control & Data Analysis

Calculating Degree of Labeling (DOL)

To validate the efficiency, measure the absorbance at 260 nm (DNA) and ~675 nm (Cy5.5).

Constants for Cy5.5:

  • 
     (Extinction Coeff): ~209,000 M⁻¹cm⁻¹ (Check specific lot)
    
  • 
     (Correction Factor): ~0.08 (Absorbance of dye at 260nm relative to max)
    

Formula:



ParameterValue / Description

Absorbance measured at

(675 nm)

Absorbance measured at 260 nm

Extinction coefficient of the oligo (Calculated based on sequence)
Target DOL 0.8 – 1.2 (Ideal is 1.0)

Troubleshooting

IssueProbable CauseSolution
Low Labeling Efficiency (<50%) Hydrolysis of NHS esterEnsure DMSO is anhydrous. Use fresh EDC/NHS.[2][4] Do not delay mixing with DNA.
Buffer InterferenceEnsure DNA is not in Tris or Ammonium buffers.
pH too lowConjugation buffer must be pH 8.3–8.5 for the amine to react.
Precipitation in Reaction Dye insolubilityIncrease DMSO concentration (up to 40%) or lower DNA concentration.
High Background Signal Free dye remainingPerform a second Ethanol precipitation or use a G-25 spin column.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Lumiprobe Corporation. (n.d.). This compound datasheet. Retrieved from Lumiprobe. Link

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from Thermo Fisher. Link

  • BroadPharm. (n.d.). Cy5.5 carboxylic acid properties and spectrum. Retrieved from BroadPharm.[1] Link

  • AAT Bioquest. (n.d.). Degree of Labeling Calculator. Retrieved from AAT Bioquest. Link

Sources

Application Note: Optimization of Dye-to-Protein Ratio (DOL) using Cyanine5.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Near-infrared (NIR) fluorescence imaging is a cornerstone of modern deep-tissue imaging and flow cytometry due to reduced autofluorescence and high tissue penetration. Cyanine5.5 (Cy5.5) is a standard NIR dye (Ex/Em: ~675/694 nm) used extensively for labeling antibodies, peptides, and proteins.

However, commercially available Cy5.5 is often supplied as a Carboxylic Acid (Cy5.5-COOH) rather than a pre-activated NHS ester to reduce cost and increase shelf-life. This presents a specific challenge: the carboxylic acid group is non-reactive toward amines until chemically activated.

The Critical Challenge: Achieving the optimal Dye-to-Protein (DOL) ratio is a balancing act.

  • Low DOL (<1): Insufficient brightness, requiring higher laser power and causing photobleaching.

  • High DOL (>4): Fluorescence quenching (self-quenching of adjacent fluorophores), protein precipitation due to hydrophobicity, and altered pharmacokinetics in vivo.

This guide provides a rigorous, self-validating protocol to activate Cy5.5-COOH and optimize the DOL for maximal signal-to-noise ratio (SNR).

Mechanistic Principles

The Chemistry of Activation

Unlike NHS-esters, Cy5.5-COOH must undergo in situ activation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . This converts the stable carboxylate into a reactive semi-stable amine-reactive NHS ester.[1][2]

Key Constraint: The activation step requires an acidic pH (4.5–6.0), while the subsequent conjugation to the protein lysine residues requires a slightly alkaline pH (7.2–8.3). This protocol utilizes a two-step pH shift method to accommodate both reactions.[2][3]

Reaction Pathway Diagram

Cy55_Activation Cy55 Cy5.5-COOH (Non-Reactive) Intermediate O-Acylisourea (Unstable Intermediate) Cy55->Intermediate Activation (pH 5.0) Reagents EDC + NHS (Activation Agents) Reagents->Intermediate ActiveEster Cy5.5-NHS Ester (Semi-Stable / Reactive) Intermediate->ActiveEster Stabilization Conjugate Cy5.5-Protein Conjugate (Stable Amide Bond) ActiveEster->Conjugate Conjugation (pH 8.0) Protein Protein-NH2 (Lysine Residues) Protein->Conjugate

Figure 1: Mechanism of two-step carbodiimide activation converting Cy5.5-COOH to an amine-reactive conjugate.

Materials & Equipment

Reagents
  • Cyanine5.5 Carboxylic Acid (Purity >95%)

  • Target Protein: IgG Antibody or similar (Concentration >1 mg/mL recommended)[4]

  • EDC (EDAC): Freshly prepared. Hygroscopic—store under nitrogen.

  • NHS (or Sulfo-NHS): Sulfo-NHS is preferred for water solubility.

  • Activation Buffer: 100 mM MES, pH 5.0 (No amines!)

  • Coupling Buffer: 1X PBS, pH 7.4 (Free of Tris, Glycine, or Azide)

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassettes.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Experimental Protocol

Phase 1: In-Situ Activation of Cy5.5-COOH

Rationale: Carboxylic acids do not react with proteins spontaneously. We must generate the active ester immediately before use.

  • Prepare Dye Stock: Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

  • Prepare Activation Mix:

    • Dissolve 1 mg EDC and 1 mg NHS in 100 µL Activation Buffer (MES, pH 5.0). Note: Prepare immediately before use; EDC hydrolyzes seconds after water contact.

  • Activate: Add the Cy5.5 DMSO solution to the Activation Buffer containing EDC/NHS.

    • Ratio: Ensure ~1.2-fold molar excess of EDC/NHS relative to the dye.

    • Incubate: 15 minutes at Room Temperature (RT) in the dark.

    • Result: You now have "Active Cy5.5-NHS".

Phase 2: The Optimization Matrix (Conjugation)

Rationale: To find the optimal DOL, we screen three molar excess ratios. We do not guess; we titrate.

  • Prepare Protein: Buffer exchange protein into PBS pH 7.4 . Ensure concentration is accurate (e.g., 2 mg/mL).

  • Setup Reactions: Aliquot the protein into three tubes (e.g., 100 µg protein per tube).

  • Add Dye: Add the activated Cy5.5 mixture to the protein aliquots at the following Molar Excess ratios:

    • Reaction A: 5x Molar Excess (Conservative)

    • Reaction B: 10x Molar Excess (Standard)

    • Reaction C: 20x Molar Excess (Aggressive)

  • Incubate: 1 hour at RT in the dark with gentle rotation.

  • Quench: Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.

Phase 3: Purification

Rationale: Free dye interferes with DOL calculation and causes high background in imaging.

  • Equilibrate desalting columns (e.g., Zeba Spin or PD-10) with PBS.[3]

  • Apply reaction mixture to the center of the resin bed.

  • Centrifuge/Elute according to manufacturer instructions.

  • Verification: The eluate should be blue/cyan. A retained colored band in the column indicates removed free dye.

Data Analysis & DOL Calculation

To determine the Degree of Labeling, you must measure absorbance at 280 nm (Protein) and 675 nm (Dye) and apply a Correction Factor (CF) because Cy5.5 absorbs slightly at 280 nm.

Constants for Cy5.5
  • 
     (Extinction Coeff):  210,000 M⁻¹cm⁻¹ (Check specific vendor lot)
    
  • 
    :  ~675 nm
    
  • CF (Correction Factor 280nm): 0.05 (5% of A675 signal appears at A280)

Constants for IgG (Antibody)[6][7]
  • 
    :  210,000 M⁻¹cm⁻¹ (for standard IgG)[5]
    
The Formula




Theoretical Results Table
ReactionMolar ExcessObserved DOLYield (%)Interpretation
A 5x1.1 - 1.8>90%Under-labeled. Weak signal.
B 10x2.5 - 3.5 >85%Optimal. High signal, low quenching.
C 20x5.0 - 7.0<60%Over-labeled. Precipitation risk & H-dimer quenching.

Workflow Visualization

Optimization_Workflow Start Start: Cy5.5-COOH + Protein Activation Step 1: EDC/NHS Activation (pH 5.0, 15 min) Start->Activation Split Step 2: Split Protein Sample Activation->Split Rxn5x Rxn A: 5x Excess Split->Rxn5x Rxn10x Rxn B: 10x Excess Split->Rxn10x Rxn20x Rxn C: 20x Excess Split->Rxn20x Purify Step 3: Desalting/Purification (Remove Free Dye) Rxn5x->Purify Rxn10x->Purify Rxn20x->Purify Measure Step 4: UV-Vis Measurement (A280 & A675) Purify->Measure Calc Calculate DOL & Yield Measure->Calc Decision Is DOL 2.0 - 4.0? Calc->Decision Success Proceed to Application (Imaging/FACS) Decision->Success Yes FailLow Repeat: Increase Excess Decision->FailLow Too Low (<2) FailHigh Repeat: Decrease Excess Decision->FailHigh Too High (>4)

Figure 2: Decision tree for optimizing the dye-to-protein ratio, ensuring quality control before downstream application.

Troubleshooting & Expert Insights

  • The "Blue Precipitate" Problem: Cy5.5 is hydrophobic. If you see blue particulates after conjugation, you have over-labeled the protein, causing it to crash out of solution. Solution: Lower the molar excess (e.g., drop from 20x to 10x) or add 5% glycerol to the reaction buffer.

  • Buffer Incompatibility: Never use Tris or Glycine buffers during the conjugation step.[1] They contain primary amines that will compete with your protein for the dye, resulting in a DOL of 0.

  • H-Dimer Quenching: At high DOL (>5), Cy5.5 molecules on the surface of the protein can stack (H-dimers), which absorb light but do not fluoresce. This leads to a "dark" antibody despite high absorbance readings. Always trust the fluorescence signal over the absorbance data.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS chemistry).

  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions. Retrieved October 26, 2023.

  • Lumiprobe. (n.d.). Cyanine5.5 NHS ester: Protocol for labeling of proteins.[6][7] (Provides specific extinction coefficients for Cy5.5).

  • AAT Bioquest. (n.d.).[7] Degree of Labeling (DOL) Calculator.[6][8] (Validated tool for checking manual calculations).

  • Gruber, H. J., et al. (2000).[9] Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin.[10] Bioconjugate Chemistry, 11(5), 696-704. (Seminal paper on Cy-dye quenching).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Conjugation of Cyanine5.5 Carboxylic Acid to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemistry Overview

You have selected Cyanine5.5 (Cy5.[1]5) Carboxylic Acid for your labeling project. Unlike the pre-activated NHS-ester form, the carboxylic acid variant is non-reactive toward protein amines until chemically activated.

The Central Challenge: The most common cause of low conjugation efficiency with Cy5.5-COOH is the mismatch of optimal pH conditions .

  • Activation Step: Carbodiimide (EDC) activation is most efficient at pH 4.5 – 6.0 .[2][3]

  • Conjugation Step: The reaction with protein lysine residues (primary amines) requires a deprotonated state, optimal at pH 7.3 – 8.3 .

The Solution: This guide details a Two-Step pH Shift Protocol . We separate the activation of the dye from the conjugation to the protein to maximize the efficiency of both chemical events.

The "Two-Step pH Shift" Workflow

The following diagram illustrates the kinetic sweet spots for this reaction. We activate the hydrophobic Cy5.5 in an acidic, organic-rich environment, then shift to a physiological, aqueous environment for protein coupling.

Cy55_Conjugation_Workflow cluster_0 Critical Control Point: Moisture Cy55 Cy5.5-COOH (Hydrophobic) Activation Activation Phase Solvent: Anhydrous DMSO Reagents: EDC + sNHS pH: ~5.5 (MES Buffer) Cy55->Activation Dissolve ActiveEster Stable Semi-Intermediate (Sulfo-NHS Ester) Activation->ActiveEster 15-30 min RT Conjugate Final Conjugate (Cy5.5-Protein) ActiveEster->Conjugate Mix & Incubate 1-2 hrs Protein Target Protein (pH 8.3 Bicarbonate) Protein->Conjugate Nucleophilic Attack

Figure 1: The Two-Step pH Shift Workflow separates activation (acidic) from conjugation (basic) to prevent hydrolysis and maximize yield.

Detailed Experimental Protocol

Materials Required[4][5][6][7][8][9][10][11][12]
  • Cy5.5 Carboxylic Acid (Store desiccated at -20°C).

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) . Must be fresh.

  • Sulfo-NHS (N-hydroxysulfosuccinimide) .[4]

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • Activation Buffer: 100 mM MES, pH 5.5.

  • Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

Step 1: Dye Solubilization & Activation (The "Hot" Mix)

Rationale: Cy5.5 is hydrophobic. Activating it in an aqueous buffer often leads to precipitation. We start in organic solvent.[5]

  • Dissolve Cy5.5: Dissolve 1 mg of Cy5.5-COOH in 50 µL of anhydrous DMSO .

  • Prepare Crosslinkers:

    • Dissolve EDC to 10 mg/mL in MES Buffer .

    • Dissolve Sulfo-NHS to 10 mg/mL in MES Buffer .

  • Activate:

    • Add 10 equivalents (molar excess) of EDC to the dye.

    • Add 25 equivalents of Sulfo-NHS to the dye.[2]

    • Note: The excess Sulfo-NHS stabilizes the intermediate.

  • Incubate: Vortex and let stand at room temperature for 15–30 minutes in the dark.

Step 2: Protein Preparation

Rationale: We need to ensure the protein is in a buffer free of competing amines (like Tris or Glycine).

  • Buffer Exchange: If your protein is in Tris or contains BSA/Azide, buffer exchange it into 100 mM Sodium Bicarbonate (pH 8.3) .

  • Concentration: Adjust protein concentration to 2–5 mg/mL .

    • Why? High protein concentration drives the reaction kinetics faster than the hydrolysis of the active ester.

Step 3: Conjugation (The pH Shift)
  • Combine: Slowly add the activated Cy5.5 solution to the protein solution while vortexing gently.

    • Stoichiometry: Aim for a Dye-to-Protein molar ratio of 10:1 to 20:1 for antibodies.

    • Solvent Limit: Ensure the final volume of DMSO is <10% to prevent protein denaturation.

  • Incubate: React for 1 hour at Room Temperature or overnight at 4°C in the dark. Rotation is preferred over stirring to avoid shearing.

Step 4: Purification
  • Desalting: Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Zeba Spin or PD-10) using PBS (pH 7.4) as the elution buffer.

    • Visual Check: You will likely see two bands: a fast-moving blue band (conjugate) and a slow-moving blue band (free dye). Collect the fast band.

Quality Control: Calculating Efficiency

To validate the experiment, you must calculate the Degree of Labeling (DOL).

Constants for Cy5.5:

  • Molar Extinction Coefficient (

    
    ):  ~250,000 
    
    
    
    (at ~675 nm).
  • Correction Factor (

    
    ):  0.05 (Correction for dye absorption at 280nm).
    
  • Protein Epsilon (

    
    ):  IgG is typically 210,000 
    
    
    
    .

The Formula:





Data Table: DOL Interpretation

Calculated DOLStatusInterpretation & Action
< 1.0 Under-labeled Fail. Signal will be too weak. Fix: Increase dye molar excess (up to 30x) or check EDC freshness.
2.0 – 4.0 Optimal Pass. Ideal for flow cytometry and microscopy. Good signal-to-noise ratio.
> 6.0 Over-labeled Risk. High risk of quenching (signal drops) and precipitation. Fix: Reduce dye molar excess in next run.

Troubleshooting Matrix

If your experiment failed, use this logic tree to diagnose the root cause.

Troubleshooting_Tree Start What is the primary failure? Precipitate Blue Precipitate (Aggregation) Start->Precipitate LowSignal Low Signal / Low DOL (Poor Efficiency) Start->LowSignal Solvent Check DMSO % Precipitate->Solvent Did you exceed 10%? Buffer Check Buffer Composition LowSignal->Buffer Fix1 Fix: Keep DMSO <10% Solvent->Fix1 Yes -> Dilute reaction Overlabel Check Molar Ratio Solvent->Overlabel No Fix2 Fix: Target DOL 2-4 Overlabel->Fix2 >20x -> Reduce Dye Fix3 Fix: Use Bicarbonate/PBS Buffer->Fix3 Contains Tris/Glycine? -> Dialyze EDC Check EDC Quality Buffer->EDC Buffer is OK Fix4 Fix: Use Fresh EDC EDC->Fix4 Old/Hygroscopic? -> Buy Fresh

Figure 2: Troubleshooting Logic Tree for Cy5.5 Conjugation.

FAQ: Specific Scenarios

Q: My protein precipitated immediately upon adding the dye. Why? A: This is "The Blue Precipitate" phenomenon. Cy5.5 is highly hydrophobic. When you add a high concentration of hydrophobic dye to a protein, it can destabilize the protein structure.

  • Fix: Add the dye slowly while vortexing. Do not add all at once. Consider adding a non-ionic detergent like 0.05% Tween-20 to the coupling buffer to maintain solubility [1].

Q: Can I use a "One-Pot" protocol? A: You can, but it is less efficient for Carboxylic Acid dyes. In a one-pot mix (Protein + Dye + EDC), the EDC can crosslink the protein to itself (Protein-COOH + Protein-NH2) rather than the dye to the protein. The Two-Step method described above prevents this polymerization [2].[4]

Q: How do I store the conjugate? A: Store at 4°C in PBS with 0.1% BSA (as a stabilizer) and 0.05% Sodium Azide. Protect from light. Do not freeze unless you add glycerol (50%), as freezing damages the antibody [3].

References

  • Thermo Fisher Scientific. "Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)." Thermo Scientific User Guide. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers. Link

  • Lumiprobe. "Cyanine5.5 carboxylic acid: Product Protocol and Properties." Lumiprobe Technical Documentation. Link

  • Cytiva (formerly GE Healthcare). "Antibody Labeling with Cyanine Dyes: Tips and Tricks." Life Sciences Knowledge Center. Link

Sources

Technical Support Guide: Removing Unreacted Cyanine5.5 Carboxylic Acid Using Sephadex G-25

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective removal of unreacted Cyanine5.5 (Cy5.5) carboxylic acid from labeling reactions using Sephadex G-25 size-exclusion chromatography. Here, we delve into the fundamental principles, provide detailed protocols, and address common troubleshooting scenarios to ensure the successful purification of your fluorescently labeled biomolecules.

Foundational Principles: The "Why" Behind the Method

The purification of a newly labeled protein or nucleic acid is a critical step to ensure the accuracy and reliability of downstream applications. The presence of unreacted, free fluorescent dyes can lead to high background signals, inaccurate quantification, and non-specific binding, ultimately compromising your experimental results. Size-exclusion chromatography (SEC), also known as gel filtration, is a powerful and gentle method for separating molecules based on their size in solution.[1]

Sephadex G-25 is a cross-linked dextran resin that forms a porous matrix when hydrated.[2][3] The fundamental principle of separation lies in the differential access of molecules to the pores within these beads.[1][4][5]

  • Large Molecules (Your Labeled Product): Biomolecules conjugated with Cy5.5 are significantly larger than the pores of the Sephadex G-25 beads. Consequently, they are excluded from entering the beads and travel through the column in the interstitial space (the volume between the beads), eluting first in what is known as the void volume.[4][6]

  • Small Molecules (Unreacted Dye): Unreacted Cy5.5 carboxylic acid and other small molecules from the reaction buffer can freely enter the pores of the Sephadex G-25 beads.[2][7] This tortuous path through the column significantly retards their movement, causing them to elute much later than the larger, labeled biomolecules.[1][4]

Sephadex G-25 is specifically designed for "group separations," where the goal is to separate a group of large molecules from a group of small molecules, making it ideal for desalting, buffer exchange, and, in this case, the removal of free dyes.[3][5][7]

Diagram: Principle of Size-Exclusion Chromatography

SEC_Principle cluster_column Sephadex G-25 Column cluster_molecules cluster_elution Elution Profile bead1 bead2 bead3 bead4 bead5 bead6 bead7 bead8 protein Labeled Protein dye1 Free Dye dye2 Free Dye eluted_protein Labeled Protein protein->eluted_protein eluted_dye1 Free Dye dye1->eluted_dye1 eluted_dye2 Free Dye dye2->eluted_dye2 path_protein Excluded Path path_dye Retarded Path

Caption: Larger molecules are excluded from the beads and elute first, while smaller molecules are retarded.

Technical Specifications and Experimental Parameters

Sephadex G-25 and Cyanine5.5 Properties
ParameterSephadex G-25Cyanine5.5 Carboxylic Acid
Type Cross-linked dextranFluorescent dye
Fractionation Range (Globular Proteins) 1,000–5,000 Da[2][5]N/A
Exclusion Limit (Globular Proteins) Approx. 5,000 Da[2][5]N/A
Molecular Weight N/A~582.79 g/mol [8]
Particle Size (Medium Grade) 50–150 µm[9]N/A
Excitation Maximum N/A~650 nm[10]
Emission Maximum N/A~710 nm[10]
Solubility Swells in aqueous buffers[11][12]Soluble in organic solvents (DMSO, DMF), practically insoluble in water[13]
Choosing the Right Sephadex G-25 Grade

Sephadex G-25 is available in several particle sizes (grades). For most laboratory-scale purification of labeled proteins, the "Medium" or "Fine" grades are suitable.

  • Fine Grade (20–80 µm): Offers higher resolution, resulting in sharper peaks and better separation.[2][9] It is ideal for analytical purposes or when separating molecules of very similar sizes. However, it generates higher backpressure and has a slower flow rate.[9]

  • Medium Grade (50–150 µm): Provides a good balance between resolution and flow rate.[9] It is well-suited for routine preparative work, such as removing unreacted dyes.

Step-by-Step Experimental Protocol

This protocol outlines the gravity-flow packing and operation of a laboratory-scale Sephadex G-25 column.

Materials
  • Dry Sephadex G-25 powder (Medium grade recommended)

  • Chromatography column (e.g., 1 cm x 30 cm)

  • Elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Beaker and glass rod

  • Degassing system (vacuum pump or water bath)

  • Fraction collector or test tubes

Protocol

Part 1: Resin Preparation and Column Packing

  • Calculate Required Resin: Determine the desired bed volume of your column. For a 1 cm x 30 cm column, the bed volume is approximately 23.5 mL. Sephadex G-25 swells to about 4-6 mL per gram of dry powder.[2][14] Therefore, you will need approximately 4-6 grams of dry resin.

  • Swelling the Resin:

    • Weigh out the calculated amount of dry Sephadex G-25 powder.

    • Add the powder to a beaker containing an excess of elution buffer (at least 5-10 times the expected final gel volume).

    • Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[11][12][14] Crucially, do not use a magnetic stirrer , as this can fracture the delicate beads.[11][12][14] Gently swirl the suspension periodically.

  • Degassing the Slurry: After swelling, allow the resin to settle and decant the fine particles that have not settled. Resuspend the resin in fresh elution buffer to create a slurry of approximately 75% settled resin to 25% buffer.[11][12] Degas the slurry under vacuum to prevent air bubbles from forming in the column bed.[11][12]

  • Packing the Column:

    • Mount the column vertically on a stand.

    • Ensure the column outlet is closed and add a small amount of buffer to the bottom of the column.

    • Gently pour the degassed slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Open the column outlet and allow the buffer to drain, which will cause the resin to pack under gravity.

    • Continuously add more slurry until the desired bed height is reached. Do not allow the column to run dry.

    • Once the bed has stabilized, pass 2-3 column volumes of elution buffer through the column to ensure a uniformly packed and equilibrated bed.[14]

Part 2: Sample Application and Fraction Collection

  • Equilibration: Before applying your sample, ensure the column is fully equilibrated with your chosen elution buffer. The pH and conductivity of the eluate should be the same as the buffer going in.

  • Sample Preparation: Centrifuge or filter your labeling reaction mixture (0.45 µm filter) to remove any precipitates.[11][12]

  • Sample Loading:

    • Allow the buffer in the column to drain until it is just level with the top of the resin bed.

    • Carefully apply your sample to the top of the resin bed. For optimal separation, the sample volume should be no more than 30% of the total column volume.[14]

  • Elution and Fraction Collection:

    • Once the sample has fully entered the resin bed, gently add elution buffer to the top of the column.

    • Begin collecting fractions immediately. The labeled protein will elute in the void volume, which is typically about one-third of the total column volume. The unreacted Cy5.5 dye will elute later.

    • Visually monitor the column. The brightly colored band of your labeled protein should separate from the band of the free dye as they move down the column.

  • Analysis of Fractions:

    • Measure the absorbance of the collected fractions at 280 nm (for protein) and 684 nm (for Cy5.5).

    • Pool the fractions containing the first peak (your purified, labeled protein) and store appropriately.

Diagram: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_analysis Phase 3: Analysis swell Swell Sephadex G-25 Resin degas Degas Resin Slurry swell->degas pack Pack and Equilibrate Column degas->pack load Load Reaction Mixture pack->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (A280/A684) collect->analyze pool Pool Purified Product Fractions analyze->pool store Store Purified Product pool->store

Caption: Workflow for purifying labeled biomolecules using Sephadex G-25.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification process.

Q1: Why is there poor separation between my labeled protein and the free dye?

  • Possible Cause 1: Incorrect Column Packing. An unevenly packed column bed can lead to channeling, where the sample flows through paths of least resistance, resulting in peak broadening and poor resolution.

    • Solution: Repack the column, ensuring the resin slurry is homogenous and poured in a single, continuous motion. Always allow the bed to stabilize by passing several column volumes of buffer through it.[14]

  • Possible Cause 2: Sample Volume is Too Large. Overloading the column can exceed its separation capacity.

    • Solution: For optimal "group separation," the sample volume should not exceed 30% of the total column volume.[14] For higher resolution, a smaller sample volume (e.g., 5-10% of the column volume) is recommended.

  • Possible Cause 3: Inappropriate Flow Rate. While gravity flow is generally consistent, using a pump at too high a flow rate can reduce the interaction time of the small molecules with the pores, diminishing separation efficiency.

    • Solution: If using a pump, operate at a flow rate that allows for adequate separation. A recommended starting point for a 1.6 cm diameter column is around 5 mL/min.[11][12]

Q2: My protein recovery is very low. What could be the reason?

  • Possible Cause 1: Non-specific Adsorption. Although Sephadex is designed to be hydrophilic to minimize non-specific binding, some proteins may still interact with the dextran matrix, especially at low ionic strengths.[2][11]

    • Solution: Increase the ionic strength of your elution buffer. It is recommended to include at least 0.15 M NaCl or an equivalent salt concentration to minimize ionic interactions.[11][12]

  • Possible Cause 2: Protein Precipitation. The change in buffer composition during elution might cause your protein to precipitate on the column.

    • Solution: Ensure your elution buffer is compatible with your protein's stability (pH, ionic strength, necessary additives). It may be necessary to perform a buffer exchange into an intermediate buffer before the final purification step.

Q3: I see a colored band in my final product, indicating dye contamination. How can I improve purity?

  • Possible Cause 1: Incomplete Separation. This could be due to the reasons mentioned in Q1.

    • Solution: Optimize your column packing and sample loading parameters. Consider using a longer column to increase the resolution between the two peaks.

  • Possible Cause 2: Hydrophobic Interactions. Cyanine dyes can sometimes exhibit hydrophobic interactions, causing them to associate with proteins or the column matrix.

    • Solution: While less common with Sephadex, if you suspect hydrophobic interactions, you might consider including a mild non-ionic detergent in your buffer. However, this should be approached with caution as it can affect protein stability. A more common and effective solution is to repeat the size-exclusion chromatography step.

Q4: Can I reuse my Sephadex G-25 column?

  • Answer: Yes, Sephadex G-25 columns can be cleaned and reused.

    • Cleaning-in-Place (CIP): To remove precipitated proteins or other contaminants, the column can be washed with 0.2 M NaOH.[5][11]

    • Storage: For long-term storage, the column should be washed thoroughly with water and then stored in 20% ethanol to prevent microbial growth.[11]

Concluding Remarks

The use of Sephadex G-25 for the removal of unreacted this compound is a robust and reliable method that leverages the fundamental principles of size-exclusion chromatography. By understanding the causality behind each step—from proper resin swelling and column packing to optimizing sample loading and buffer composition—researchers can achieve highly purified, fluorescently labeled biomolecules. This guide provides the necessary framework to not only execute the protocol successfully but also to troubleshoot common issues, ensuring the integrity and quality of your experimental outcomes.

References

  • What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? (n.d.). Sunresin Life Science. Retrieved February 10, 2026, from [Link]

  • Size Exclusion Chromatography, Principles and Methods. (n.d.). Sinapse Biotecnologia. Retrieved February 10, 2026, from [Link]

  • Sephadex G-25 Medium Instructions for Use. (n.d.). Cytiva. Retrieved February 10, 2026, from [Link]

  • Sephadex G-25 Medium Data File. (n.d.). GE Healthcare. Retrieved February 10, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved February 10, 2026, from [Link]

  • Guide to Gel Filtration or Size Exclusion Chromatography. (n.d.). Harvard Apparatus. Retrieved February 10, 2026, from [Link]

  • Quantitative Metrics to Properly Describe Solute Elution in Size-Exclusion Chromatography. (2024). LCGC. Retrieved February 10, 2026, from [Link]

  • Fundamentals of size exclusion chromatography. (2024). Cytiva. Retrieved February 10, 2026, from [Link]

  • Sephadex G-25 resins and prepacked formats. (n.d.). Cytiva. Retrieved February 10, 2026, from [Link]

  • Cyanine 5.5 carboxylic acid (A270153). (n.d.). Antibodies.com. Retrieved February 10, 2026, from [Link]

  • Size exclusion chromatography (SEC) elution profiles and dynamic light scattering... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Removal of the free Cy5 dye? (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Size-exclusion chromatography. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • G-25 Desalting Spin Columns. (n.d.). Advansta. Retrieved February 10, 2026, from [Link]

  • Protein characterization using size exclusion chromatography. (n.d.). GE Healthcare. Retrieved February 10, 2026, from [Link]

  • Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium. (n.d.). Sunresin Life Sciences. Retrieved February 10, 2026, from [Link]

  • How to concentrate proteins using Sephadex G-25 and dialysis? (2013). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Sephadex G-25 Medium. (n.d.). LabMart. Retrieved February 10, 2026, from [Link]

  • Instructions for Sephadex Media. (n.d.). Cytiva. Retrieved February 10, 2026, from [Link]

  • G-25 Gel Filtration Desalting Column. (n.d.). G-Biosciences. Retrieved February 10, 2026, from [Link]

  • Plant microbe based remediation approaches in dye removal: A review. (2022). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • (PDF) Decontamination of cationic dye brilliant green from the aqueous media. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • High-efficiency removal of cationic dye and heavy metal ions from aqueous solution using amino-functionalized graphene oxide, adsorption isotherms, kinetics studies, and mechanism. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • Polycarbodiimide for Textile Dye Removal from Contaminated Water | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Removal of Selected Dyes on Activated Carbons. (2021). MDPI. Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Preventing Fluorescence Quenching of Cyanine5.5 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for Cyanine5.5 (Cy5.5) conjugates. As a far-red fluorescent dye, Cy5.5 is a cornerstone of modern molecular imaging, flow cytometry, and drug development due to its favorable spectral properties and deep tissue penetration. However, its performance is critically dependent on maintaining a high fluorescence quantum yield. Fluorescence quenching—the reduction of fluorescence intensity—is a common and often frustrating issue that can compromise experimental data.

This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge and practical troubleshooting strategies to mitigate fluorescence quenching. We will move beyond simple procedural lists to explain the underlying chemical and physical mechanisms, empowering you to make informed decisions that ensure the stability and brightness of your Cy5.5 conjugates.

Understanding the Root Causes of Cy5.5 Quenching

Fluorescence quenching is not a single phenomenon but a result of several distinct processes. Understanding the specific cause is the first step toward an effective solution.

Self-Quenching via Dye Aggregation

The most prevalent cause of quenching in Cy5.5 conjugates is self-quenching, which occurs when dye molecules are in close proximity. High labeling densities on a single biomolecule (e.g., an antibody) force Cy5.5 molecules to interact, leading to the formation of non-fluorescent ground-state dimers known as "H-aggregates".[1][2] These aggregates absorb light at a shorter wavelength than the monomer but dissipate the energy as heat rather than photons, effectively killing the fluorescence signal.[2] This is why simply adding more dye to a protein does not always result in a brighter conjugate; in fact, it often has the opposite effect.[1][3]

HighDOL High Degree of Labeling (DOL) Proximity Increased Dye Proximity HighDOL->Proximity Leads to Aggregation H-Aggregate Formation Proximity->Aggregation Causes Quenching Self-Quenching Aggregation->Quenching Results in LowSignal Low Fluorescence Signal Quenching->LowSignal Leads to Overlabeling Over-labeling during conjugation reaction Overlabeling->HighDOL

Caption: The pathway from over-labeling to signal loss.

Environmental and Chemical Quenchers

The local environment of the Cy5.5 molecule can profoundly impact its fluorescence.

  • pH: While Cy5.5 is relatively stable across a broad pH range (4-10), extreme pH conditions can degrade the dye.[3][4] For conjugation reactions using NHS esters, a pH of 8.0-8.5 is optimal to ensure the reactivity of primary amines while minimizing hydrolysis of the ester.[5][6]

  • Proximity to Natural Quenchers: Certain amino acid residues, particularly tryptophan, can quench the fluorescence of nearby dyes through photoinduced electron transfer (PET).[7][8][9][10] While Cy5 is generally less susceptible to this than other fluorophores, the specific location of conjugation on a protein can still be a factor.[9][11]

  • Chemical Additives: Common laboratory reagents can act as potent quenchers. For example, the reducing agent tris(2-carboxyethyl)phosphine (TCEP) can form a non-fluorescent adduct with the Cy5 polymethine bridge, reversibly quenching the signal.[12] Buffers containing primary amines, such as Tris, will compete with the target molecule during NHS-ester conjugation reactions, reducing labeling efficiency.[5][6]

Photobleaching

Photobleaching is the irreversible photo-induced damage to a fluorophore, resulting in a permanent loss of signal. This occurs when the dye, trapped in a long-lived excited triplet state, reacts with molecular oxygen or other species.[3][13] While all fluorophores are susceptible to photobleaching, it is a particular concern in imaging applications that require intense or prolonged light exposure. Covalently linking photostabilizers like cyclooctatetraene (COT) or Trolox to the dye can significantly reduce this effect by quenching the triplet state.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: My Cy5.5 conjugate has a strong absorbance peak around 675 nm, but its fluorescence emission at ~695 nm is very low. What is happening? This is a classic sign of self-quenching due to dye aggregation.[3] The strong absorbance confirms the presence of the dye, but the formation of H-aggregates prevents the absorbed energy from being released as fluorescence. The most likely cause is an excessively high Degree of Labeling (DOL). You should optimize your conjugation reaction to achieve a lower, more optimal DOL.

Q2: What is the optimal Degree of Labeling (DOL) for a Cy5.5-antibody conjugate? For a standard IgG antibody (~150 kDa), the optimal DOL is typically between 3 and 7.[3] Below this range, the signal may be too dim. Above this range, self-quenching becomes a significant problem, leading to a decrease in overall brightness despite the higher number of dye molecules.[1][16]

Q3: How should I store my Cy5.5 conjugate for maximum stability? For long-term storage, conjugates should be lyophilized or stored in a cryoprotectant like glycerol and kept at ≤ –20°C, or preferably -80°C.[17][18] For short-term storage (days to weeks), 4°C is acceptable.[17] Crucially, all fluorescent conjugates must be protected from light by using amber vials or wrapping tubes in foil.[18][19] To prevent degradation from repeated freeze-thaw cycles, store the conjugate in single-use aliquots.[18]

Q4: Can my choice of buffer cause problems during conjugation? Absolutely. Never use buffers containing primary amines (e.g., Tris) or ammonium ions for NHS-ester based conjugations.[5][6] These will react with the NHS ester, competing with your target molecule and drastically reducing labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers at a pH of 7.5-8.5.[5][20]

In-Depth Troubleshooting Guides

Guide 1: Issue - Low or No Fluorescence Signal Post-Conjugation

A weak signal after purification is the most common issue. Use the following table to diagnose the cause.

Possible Cause Diagnostic Check Recommended Solution
Over-labeling (Self-Quenching) Calculate the DOL. If it is high (e.g., >8 for an antibody), this is the likely cause. The absorbance spectrum may show a "blue-shifted" shoulder peak, indicative of H-aggregates.Perform a new conjugation reaction, reducing the molar excess of the Cy5.5-NHS ester. See Protocol 1 for optimizing the DOL.
Under-labeling Calculate the DOL. If it is very low (e.g., <2), the signal will be weak.Increase the molar excess of the Cy5.5-NHS ester in the reaction. Ensure the protein concentration is adequate (ideally 2-10 mg/mL).[6] Confirm the buffer is amine-free and at the correct pH (8.0-8.5).
Inactive/Hydrolyzed Dye The Cy5.5-NHS ester is moisture-sensitive. If not stored properly (desiccated at -20°C), it will hydrolyze and become non-reactive.Always use freshly prepared dye solutions from a properly stored stock.[5] Aliquot the dry NHS ester upon receipt to minimize exposure to air and moisture.
Inefficient Purification Unconjugated (free) dye has very low fluorescence in aqueous buffers.[21] If the signal is low and the DOL is also low, it may indicate poor separation.Use a suitable purification method like size exclusion chromatography (e.g., Sephadex G25) or dialysis to efficiently remove all free dye.[5]
Guide 2: Issue - Precipitate Formation During or After Labeling

The appearance of visible precipitate is a clear sign of aggregation, which will lead to signal loss.

Start Precipitate Observed? CheckDOL Check DOL Start->CheckDOL Yes HighConc Check Reactant Concentration CheckDOL->HighConc DOL is Optimal Sol1 Solution: Reduce molar excess of dye in reaction. CheckDOL->Sol1 DOL is High Solvent Consider Buffer/ Solvent Effects HighConc->Solvent Concentration is Optimal Sol2 Solution: Lower protein and/or dye concentration. HighConc->Sol2 Concentration is High Sol3 Solution: Add 5% glycerol or 0.05% Tween-20 to buffer. Solvent->Sol3

Caption: Troubleshooting workflow for conjugate precipitation.

  • Cause: Over-labeling. Excessive modification of surface lysines can alter the protein's isoelectric point and hydrophobicity, leading to aggregation.[20]

    • Solution: Reduce the molar excess of the Cy5.5-NHS ester in the reaction.

  • Cause: High Reactant Concentration. Very high concentrations of protein or dye can promote aggregation.

    • Solution: Perform the reaction at a more moderate protein concentration (e.g., 2-5 mg/mL).

  • Cause: Buffer/Solvent Effects. The buffer composition may not be optimal for maintaining protein solubility during the reaction.

    • Solution: Add cryoprotectants or stabilizers to the reaction buffer. A final concentration of 5-10% glycerol or a low concentration of a non-denaturing detergent like 0.05% Tween-20 can help maintain solubility.[22]

Key Experimental Protocols

Protocol 1: Determining and Optimizing the Degree of Labeling (DOL)

This protocol provides a self-validating method to ensure your conjugate is within the optimal fluorescence range.

Objective: To calculate the ratio of dye molecules to protein molecules in your final conjugate.

Materials:

  • Purified Cy5.5-protein conjugate in a suitable buffer (e.g., PBS).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Methodology:

  • Measure Absorbance:

    • Measure the absorbance of your purified conjugate solution at two wavelengths:

      • 280 nm (for protein concentration)

      • ~675 nm (the absorbance maximum for Cy5.5)

    • Use the same buffer to blank the spectrophotometer.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a sum of the protein's absorbance and the dye's absorbance at that wavelength. You must correct for the dye's contribution.

    • Correction Factor (CF) for Cy5.5 at 280 nm is approximately 0.05 .

    • Corrected A_280 = A_280 - (A_675 * CF)

    • Protein Concentration (M) = Corrected A_280 / (Molar Extinction Coefficient of Protein * Pathlength (cm))

      • Note: The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_675 / (Molar Extinction Coefficient of Cy5.5 * Pathlength (cm))

      • Note: The molar extinction coefficient for Cy5.5 is ~250,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Interpretation and Action:

  • If DOL > 8 , your conjugate is likely over-labeled. For your next reaction, decrease the molar ratio of dye to protein (e.g., from 20:1 to 10:1).

  • If DOL < 3 , your conjugate may be under-labeled. For your next reaction, increase the molar ratio of dye to protein, ensure your protein concentration is >2 mg/mL, and verify your buffer is correct.

  • If DOL is 3-7 , your conjugate is likely within the optimal range for brightness and stability.

References

  • Doose, S., Neuweiler, H., & Sauer, M. (2003). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. Bioconjugate Chemistry, 14(5), 1039-1045. [Link]

  • Sinha, D. K., Neupane, B., Kholmuradov, A., & Nager, M. (2015). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PLoS ONE, 10(9), e0137044. [Link]

  • L-T. Al-Khafaji, S. (2014). Comparison of quenching efficiencies of various dye-quencher pairs for the design of an optimal ''activatable'' nanoprobe. UVicSpace. [Link]

  • Collón, M., et al. (2023). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]

  • Chen, I. W., et al. (2012). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. Biochemistry, 51(49), 9928–9937. [Link]

  • Paxton, W. B., et al. (2012). Comparison of several linear fluorophore- and quencher-conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice. Journal of Drug Targeting, 20(8), 696-706. [Link]

  • Schobel, U., et al. (2000). Mechanisms of Fluorescence Quenching in Donor—Acceptor Labeled Antibody—Antigen Conjugates. Journal of Fluorescence, 10(2), 147-154. [Link]

  • van der Velde, J. H. M., et al. On the Mechanisms of Cyanine Fluorophore Photostabilization. ResearchGate. [Link]

  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. ResearchGate. [Link]

  • Montana Molecular. Troubleshooting guide. National Center for Biotechnology Information. [Link]

  • Science.gov. tryptophan fluorescence quenching: Topics by Science.gov. [Link]

  • Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • Le, T. H., et al. (2017). A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells. Scientific Reports, 7, 43904. [Link]

  • Dempsey, G. T., et al. (2011). Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. [Link]

  • Ghimire, C., et al. (2021). Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants. Biosensors, 11(4), 97. [Link]

  • Boonstra, M. C., et al. (2019). Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. Theranostics, 9(19), 5620–5633. [Link]

  • Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • van der Velde, J. H. M., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(34), 14032–14033. [Link]

  • Altman, R. B., et al. (2012). cyanine fluorophore derivatives with enhanced photostability. Nature Methods, 9(1), 68–71. [Link]

  • Fiveable. 7.3 Fluorescence quenching mechanisms. Photochemistry. [Link]

  • Lin, C.-W., et al. (2024). Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. Sensors & Diagnostics, 3(3), 614-622. [Link]

  • Zha, J., et al. (2010). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. Journal of Fluorescence, 20(1), 355-363. [Link]

  • Wang, R., et al. (2022). A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells. Frontiers in Chemistry, 10, 1075720. [Link]

  • Schobel, U., et al. (2000). Mechanisms of Fluorescence Quenching in Donor—Acceptor Labeled Antibody—Antigen Conjugates. Journal of Fluorescence, 10(2), 147-154. [Link]

  • Shchupak, A. Y., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Biophysics, 68(2), 195-201. [Link]

  • Kollosche, M., et al. (2009). Prevention of H-Aggregates Formation in Cy5 Labeled Macromolecules. ResearchGate. [Link]

  • Cannon, B. L., et al. (2019). Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions. Nucleic Acids Research, 47(22), 11488–11500. [Link]

  • von der Haar, T., et al. (2007). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors, 7(12), 3120-3136. [Link]

  • Pharmaceutical Technology. (2017). Tackling Aggregation Challenges in ADC Production. [Link]

  • YouTube. (2020). M-15. Quenching of Fluorescence. [Link]

  • Reddit. (2023). Storing reactive dye at lower temperatures than manufacturer-recommended?. [Link]

  • Biozentrum. Preventing Protein Aggregation. [Link]

  • Bitesize Bio. (2025). How to Store Your Reagents, so They 'Do Exactly What It Says on the Tin'. [Link]

  • Karim, A. A., et al. (2020). Fluorinated counterion-enhanced emission of rhodamine aggregates: ultrabright nanoparticles for bioimaging and light-harvesting. Nanoscale, 12(3), 1626-1635. [Link]

  • Wu, Y., et al. (2020). Responsive Fluorophore Aggregation Provides Spectral Contrast for Fluorescence Lifetime Imaging. Angewandte Chemie International Edition, 59(42), 18585-18591. [Link]

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Technical Support Center: Cy5.5-Labeled Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: High-Performance Liquid Chromatography (HPLC) Purification of Cy5.5-Conjugates Expertise Level: Senior Application Scientist

Core Concept: The "Hydrophobic Shift" & Dye Behavior[1]

Before troubleshooting, you must understand the chemical behavior of the Cy5.5 fluorophore. Unlike fluorescein (FITC), Cy5.5 is a cyanine dye with a polymethine bridge.

  • The Shift: Cy5.5 is significantly hydrophobic (unless highly sulfonated). Conjugating it to a peptide will drastically increase the peptide's retention time on a Reverse Phase (RP) column. Expect the conjugate to elute at a much higher percentage of organic solvent (Acetonitrile) than the unlabeled peptide.

  • The Aggregation: Cyanine dyes form H-aggregates (stacked dimers/oligomers) in aqueous solutions, especially at high concentrations. This manifests as broad, tailing peaks or "ghost" peaks in your chromatogram.

  • The Stability: Cy5.5 is sensitive to light (photobleaching) and prolonged exposure to high acid (degradation of the polymethine chain).

Method Development & Setup (The "Hardware")

Q: Which stationary phase (column) should I use?

A: While C18 is the industry standard for peptides, it may be too retentive for Cy5.5 conjugates, leading to irreversible adsorption or extremely broad peaks.

Peptide CharacteristicsRecommended ColumnRationale
Hydrophilic / Short (<15 AA) C18 (Standard)Provides necessary retention for the peptide backbone.
Hydrophobic / Long (>20 AA) C4 or C8 Lower hydrophobicity prevents the dye-peptide conjugate from "sticking" irreversibly to the column.
Large Proteins / Aggregates Wide Pore (300Å) Essential to allow the bulky dye-conjugate to enter/exit pores without fouling.
Q: Mobile Phase Selection: TFA vs. TEAA?

A: This is the most critical decision in your protocol.

  • System A: 0.1% TFA (Trifluoroacetic Acid) / Water / ACN [1]

    • Pros: Standard, excellent peak sharpness for the peptide backbone.

    • Cons: The low pH (~2.0) can degrade Cy5.5 if left too long. TFA is an ion-pairing agent that increases hydrophobicity, potentially causing the dye to aggregate or stick to the column.

    • Verdict: Use for analytical runs or rapid purification.

  • System B: 10-50 mM TEAA (Triethylammonium Acetate, pH 7.0) / ACN

    • Pros: Neutral pH protects the dye. TEAA acts as an ion-pairing reagent that often "masks" the dye's charge, reducing aggregation and sharpening peaks for cyanine dyes [1].

    • Cons: Volatile but harder to remove than TFA; requires thorough lyophilization.

    • Verdict: Use for preparative purification or if System A yields broad/split peaks.

The Purification Workflow

The following diagram outlines the optimized workflow to minimize loss and degradation.

Cy55_Workflow Start Crude Conjugation Mix Filter 0.2 µm Filtration (Remove Precipitates) Start->Filter Scout Analytical Scouting Run (5-95% Gradient) Filter->Scout Decision Resolution Sufficient? Scout->Decision Opt_Gradient Optimize Gradient (Shallow: 0.5% B/min) Decision->Opt_Gradient No (Co-elution) Opt_Buffer Switch Buffer System (TFA -> TEAA) Decision->Opt_Buffer No (Broad Peak) PrepRun Preparative Run (Protect from Light) Decision->PrepRun Yes Opt_Gradient->PrepRun Opt_Buffer->PrepRun Fraction Fraction Collection (Peak Cutting) PrepRun->Fraction Lyophilize Lyophilization (In Dark) Fraction->Lyophilize

Figure 1: Decision-matrix workflow for purifying light-sensitive cyanine dye conjugates.

Troubleshooting Guide (The "Help Desk")

Issue: Broad or Tailing Peaks

Diagnosis: Dye aggregation (H-dimers) or column overloading.

  • Fix 1 (Solubility): Dissolve your sample in a higher percentage of organic solvent (e.g., 20% ACN) or 6M Guanidine HCl before injection to break up aggregates.

  • Fix 2 (Buffer): Switch from TFA to TEAA (pH 7.0) . The neutral pH and counter-ion effect often resolve cyanine dye aggregation [2].

  • Fix 3 (Temperature): Heat the column to 40°C or 50°C. This reduces mobile phase viscosity and disrupts hydrophobic aggregates (ensure your peptide is thermostable).

Issue: "Missing" Peptide (Low Recovery)

Diagnosis: Irreversible adsorption to the stationary phase.

  • Fix: The dye is too hydrophobic for a C18 column. Switch to a C4 column .

  • Recovery: Wash the current column with 100% Isopropanol or Dichloromethane (if system compatible) to strip the stuck dye.

Issue: Multiple Colored Peaks

Diagnosis: Separation of free dye vs. labeled peptide, or dye degradation.

  • Differentiation:

    • Unlabeled Peptide: Elutes earliest (usually).

    • Free Dye (Sulfonated): Often elutes earlier than the conjugate (due to high polarity of sulfonate groups).

    • Free Dye (Non-sulfonated): Elutes very late (highly hydrophobic).

    • Conjugate: Elutes between the unlabeled peptide and non-sulfonated dye [3].

  • Verification: Use a dual-wavelength detector. Monitor 214/220 nm (peptide bond) and 650/675 nm (Cy5.5). The product must show absorbance at both wavelengths.

Issue: Degradation during Lyophilization

Diagnosis: Acid hydrolysis from TFA concentration.

  • Fix: If using TFA, lyophilize immediately. Do not leave the fraction in liquid TFA solution overnight. For maximum stability, neutralize the fraction with a small amount of ammonium bicarbonate before freezing, or use the TEAA method.

Logic Tree: Optimizing Separation

Use this logic tree to solve resolution issues between the Free Dye and the Conjugate.

Troubleshooting_Logic Problem Poor Separation (Dye vs. Peptide) CheckRT Check Retention Time (RT) Problem->CheckRT EarlyElution Everything Elutes Early (Void Volume) CheckRT->EarlyElution LateElution Everything Elutes Late (High Organic) CheckRT->LateElution Action1 Decrease Initial %B (Start at 0-5% B) EarlyElution->Action1 Action2 Use Shallower Gradient (e.g. 0.5% per min) LateElution->Action2 Action3 Switch to C4 Column LateElution->Action3 If RT > 50% B

Figure 2: Logic tree for resolving co-elution issues in hydrophobic dye conjugates.

FAQ: Rapid Fire

Q: Can I use UV detection if I don't have a fluorescence detector? A: Yes. Cy5.5 has a massive extinction coefficient (~250,000 M⁻¹cm⁻¹). You can detect it easily via UV-Vis absorbance at 650 nm or 675 nm . Do not rely solely on 220 nm, as the dye absorbance might swamp the peptide signal.

Q: My sample is blue, but the peak is invisible. Why? A: Cy5.5 is a Near-Infrared (NIR) dye.[2] While concentrated solutions look blue/cyan to the eye, dilute fractions are often invisible. Trust the detector, not your eyes.

Q: How do I store the purified peptide? A: Lyophilize to a dry powder. Store at -20°C or -80°C in the dark. Wrap the vial in aluminum foil. Dissolve in buffer only immediately before use.

References

  • Biotage. (2023).[3] How to choose your acidic mobile phase modifier for peptide purification. Retrieved from [Link]

  • Hendriks-Balk, M.C., et al. (2020). Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides.[4] National Institutes of Health (PMC). Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Comparison of Cyanine5.5 and DyLight 680 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Near-Infrared Fluorophore

In the expanding world of multicolor flow cytometry, the near-infrared (NIR) spectrum is invaluable territory. Probing this region, typically beyond 650 nm, allows researchers to add more parameters to their panels while minimizing the impact of cellular autofluorescence, which is significantly lower in this range. This guide provides an in-depth comparison of two prominent NIR fluorophores, Cyanine5.5 (Cy5.5) and DyLight 680, to help you make an informed decision for your next critical experiment.

Fluorophore Profiles: Understanding the Contenders

Both Cy5.5 and DyLight 680 are synthetic dyes that are spectrally similar to Alexa Fluor 680.[1][2][3][4] They are commonly excited by the 633 nm or 640 nm red laser found on most modern cytometers.

Cyanine5.5 (Cy5.5)

A member of the widely used cyanine dye family, Cy5.5 is a bright and photostable NIR probe.[5][6][7] It is known for its high extinction coefficient, a measure of its ability to absorb light.[3] Its fluorescence is pH-insensitive between pH 4 and 10, making it robust for various staining protocols.[3][6]

DyLight 680

The DyLight series of dyes were developed for high-performance applications, with an emphasis on brightness and photostability.[7] DyLight 680 is noted for its high water solubility, which can allow for higher dye-to-protein conjugation ratios without causing precipitation of the antibody conjugate.[7] It is a versatile dye used across multiple applications, including flow cytometry and microscopy.[1][2][8]

Head-to-Head Comparison: Key Performance Metrics

When selecting a fluorophore, the decision often comes down to a few key performance indicators. Here’s how Cy5.5 and DyLight 680 stack up:

PropertyCyanine5.5 (Cy5.5)DyLight 680Rationale & Impact
Excitation Max ~675-678 nm[5][6][9]~676-692 nm[1][2][4]Both are efficiently excited by the 633/640 nm laser line.
Emission Max ~694-695 nm[5][6][9]~705-712 nm[1][2][4]The slightly longer emission of DyLight 680 might offer a marginal advantage in reducing spillover into adjacent shorter-wavelength detectors, though they are very similar.
Extinction Coefficient ~190,000 cm⁻¹M⁻¹[3][6]~140,000 cm⁻¹M⁻¹[1]A higher extinction coefficient (Cy5.5) suggests a greater capacity to absorb photons, which can contribute to overall brightness.
Relative Brightness Bright and photostable.[5][6]Marketed as a very bright and photostable alternative.[7][8]Brightness is best determined empirically on your instrument using a Stain Index calculation.[10][11] Brighter dyes are crucial for detecting low-abundance antigens.[12]
Photostability Reported as highly photostable.[5][6]Praised for superior photostability.[8]High photostability is critical to prevent signal loss during prolonged sample acquisition or cell sorting.[12]
Solubility Water-soluble.[3][6]Highly water-soluble.[7]Good solubility is important for consistent and reliable antibody conjugation.

Experimental Design for Fluorophore Evaluation

To truly determine the superior fluorophore for a specific application and instrument, a direct, controlled comparison is essential. This protocol provides a framework for such an experiment. The goal is to calculate the Stain Index , a metric that normalizes the signal (positive population) to the background noise (spread of the negative population), providing a reliable measure of a fluorophore's performance.[13][14][15]

Core Principle: The Stain Index

The Stain Index is a powerful tool for quantifying the brightness of a fluorescent reagent.[10][14] It is calculated as the difference between the median fluorescence intensity (MFI) of the positive and negative populations, divided by two times the standard deviation of the negative population.[13][15] A higher stain index indicates better separation and resolution.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_acq Phase 3: Acquisition cluster_analysis Phase 4: Analysis prep_cells Prepare Single Cell Suspension titrate Titrate Cy5.5 and Dy680 Conjugated Antibodies prep_cells->titrate stain_un Prepare Unstained Control prep_cells->stain_un stain_cy Stain Cells with Optimal Cy5.5 Ab titrate->stain_cy stain_dy Stain Cells with Optimal Dy680 Ab titrate->stain_dy setup Instrument Setup & Compensation Controls stain_cy->setup stain_dy->setup stain_un->setup acquire Acquire Data on Flow Cytometer setup->acquire gate Gate on Live, Single Cells acquire->gate calc_si Calculate Stain Index for Each Fluorophore gate->calc_si compare Compare Performance calc_si->compare caption Workflow for comparing Cy5.5 and DyLight 680 performance.

Caption: Workflow for comparing Cy5.5 and DyLight 680 performance.

Step-by-Step Protocol
  • Antibody Selection: Choose a monoclonal antibody to a well-characterized, moderately expressed surface antigen (e.g., CD4, CD8 on lymphocytes). Obtain this antibody conjugated to both Cy5.5 and DyLight 680. It is critical that it is the same antibody clone to eliminate variability from antibody affinity.

  • Cell Preparation: Prepare a single-cell suspension of a cell type known to express the target antigen (e.g., peripheral blood mononuclear cells - PBMCs). Ensure high viability (>95%).

  • Antibody Titration: This is a crucial step.[15] Prepare a series of dilutions for each conjugated antibody (e.g., from 1:25 to 1:800). Stain a fixed number of cells with each dilution. The optimal concentration is the one that yields the highest stain index, not necessarily the brightest signal, as this provides the best balance of signal to background.[15]

  • Staining: Based on the titration results, stain three separate samples:

    • Unstained cells (for background fluorescence).

    • Cells stained with the optimal concentration of the Cy5.5-conjugated antibody.

    • Cells stained with the optimal concentration of the DyLight 680-conjugated antibody.

    • Include a viability dye to exclude dead cells, which can bind antibodies non-specifically.

  • Instrument Setup:

    • Use a cytometer equipped with a 633 nm or 640 nm laser.

    • Use a standard filter for this spectral range, such as a 695/40 or 710/50 bandpass filter.[1][9]

    • Set voltages to place the negative population on scale and avoid signal saturation from the positive population.

    • If part of a multicolor panel, run single-stain controls for each fluorophore to calculate a compensation matrix.[16]

  • Data Acquisition: Collect a statistically significant number of events for each sample (e.g., 50,000-100,000 events in the live, single-cell gate).

  • Data Analysis:

    • Gate on your live, single-cell population of interest.

    • On a histogram displaying the fluorescence channel for Cy5.5/DyLight 680, identify the positive and negative populations.

    • Export the Median Fluorescence Intensity (MFI) of the positive population (MFIpos), the MFI of the negative population (MFIneg), and the standard deviation of the negative population (SDneg).

    • Calculate the Stain Index: (MFIpos - MFIneg) / (2 * SDneg) .[13]

    • The fluorophore with the higher Stain Index is the better performer on your specific instrument and with your specific cell type.

Choosing the Right Fluorophore: A Decision Guide

The choice between Cy5.5 and DyLight 680 is not always straightforward and can depend on the specific experimental context.

G start Start: Choose NIR Dye antigen_density Antigen Density? start->antigen_density panel_complexity Panel Complexity? antigen_density->panel_complexity Low cy55_choice Consider Cy5.5 (High Extinction Coeff.) antigen_density->cy55_choice High instrument_config Instrument Configuration? panel_complexity->instrument_config Low/Simple dy680_choice Consider DyLight 680 (Potentially Lower Spillover) panel_complexity->dy680_choice High/Complex perform_test Crucial: Perform Head-to-Head Stain Index Test instrument_config->perform_test Known Spillover Issues instrument_config->perform_test Spectral Cytometer cy55_choice->perform_test dy680_choice->perform_test caption Decision tree for selecting between Cy5.5 and DyLight 680.

Caption: Decision tree for selecting between Cy5.5 and DyLight 680.

  • For Low Abundance Antigens: Brightness is paramount. While both are bright, the higher extinction coefficient of Cy5.5 might provide an edge. However, this must be verified experimentally with a stain index calculation.[12]

  • For Complex Multicolor Panels: Minimizing spillover is key. The slightly red-shifted emission of DyLight 680 could be advantageous in a crowded spectral space, but again, this is highly instrument-dependent. For spectral flow cytometry, where the entire emission profile is measured, subtle differences in the spectral "signature" can be used to distinguish even highly overlapping dyes.[17][18][19]

  • When in Doubt, Test: The most rigorous approach is always to perform the direct comparison outlined above. The cost of a small pilot experiment is minimal compared to the risk of compromising a large, precious study.

Conclusion

Both Cyanine5.5 and DyLight 680 are excellent and reliable choices for flow cytometry in the near-infrared spectrum. They are bright, stable, and well-suited for excitation by the common 633/640 nm laser. While Cy5.5 boasts a higher extinction coefficient on paper, the ultimate performance metric is the stain index, which incorporates both signal brightness and background noise. For researchers and drug development professionals, the optimal choice will always be the one that is empirically validated on their own instrument and under their specific experimental conditions. By following the structured evaluation protocol in this guide, you can confidently select the fluorophore that will provide the highest quality data for your research.

References

  • De Novo Software. (n.d.). What is “Stain Index” and how do I calculate it with FCS Express? Retrieved from [Link]

  • SickKids Research Institute. (n.d.). Stain Index Calculations using Flow Cytometry Software. Retrieved from [Link]

  • FluoroFinder. (2023, May 31). Stain Index for Flow Cytometry - Explained. Retrieved from [Link]

  • Bio-Rad. (n.d.). Antibody Titration - Flow Cytometry Guide. Retrieved from [Link]

  • FlowJo. (2024, August 9). Stain Index. Retrieved from [Link]

  • FluoroFinder. (n.d.). DyLight 680 Dye Profile. Retrieved from [Link]

  • Nolan, J. P., & Laukens, D. (2012). Visible and Near Infrared Fluorescence Spectral Flow Cytometry. Cytometry Part A, 81A(10), 876–885.
  • Andor. (n.d.). Spectral Flow Cytometry. Oxford Instruments. Retrieved from [Link]

  • FluoroFinder. (n.d.). CD86 DyLight 680. Retrieved from [Link]

  • AxisPharm. (n.d.). Cyanine5.5 Dye. Retrieved from [Link]

  • Request PDF. (2025, August 10). Visible and Near Infrared Fluorescence Spectral Flow Cytometry. Retrieved from [Link]

  • SouthernBiotech. (n.d.). Guide to Choosing and Using Fluorochromes in Multicolor Flow Cytometry. Retrieved from [Link]

  • Labcompare.com. (2022, May 20). Buyer's Guide: Fluorophores for Flow Cytometry. Retrieved from [Link]

  • Robinson, J. P., & Goolsby, C. L. (2025, June 19). Spectral Flow Cytometry: The Current State and Future of the Technology. Cytometry Part A, 107(6), 639-650.
  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • FluoroFinder. (n.d.). Cy5.5 Dye Profile. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Which fluorophores are useful for flow cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Antibodies Conjugated to Fluorophores. Retrieved from [Link]

  • eBioscience. (n.d.). Fluorochromes Description. Retrieved from [Link]

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Technical Guide: Quantum Yield & Photophysics – Cyanine5.5 vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in probe development and in vivo imaging, the choice between Cyanine5.5 (Cy5.5) and Indocyanine Green (ICG) is rarely about a single metric. While Cy5.5 offers superior intrinsic brightness and photostability in aqueous buffers, ICG remains the clinical gold standard due to its regulatory status (FDA-approved) and superior depth penetration (800 nm window).

The Critical Differentiator: ICG exhibits extreme solvatochromism and protein-dependent fluorescence enhancement. In pure saline, ICG is virtually non-fluorescent (QY <1%); however, upon binding to serum albumin (HSA/BSA), its quantum yield increases by >10-fold. Cy5.5 maintains a stable, high quantum yield (~20-28%) regardless of protein binding.

Fundamental Photophysics

To understand the performance gap, we must analyze the electronic transitions. Both dyes are polymethine cyanines, but their rigidities and energy gaps differ.

  • Cy5.5 (NIR-I, ~675 nm): Possesses a rigid polymethine chain that reduces non-radiative decay via internal conversion. This results in high intrinsic fluorescence efficiency.

  • ICG (NIR-I/II, ~800 nm): The longer methine chain is flexible, making it susceptible to solvent-mediated quenching and aggregation (H-aggregates) in aqueous environments.

Diagram 1: Fate of Excitation Energy

The following diagram illustrates the divergent pathways for excitation energy in Cy5.5 versus ICG, highlighting the "Albumin Effect" critical for ICG performance.

Photophysics Excitation Excitation Source (Laser/LED) Cy55_State Cy5.5 Excited State (S1) Excitation->Cy55_State ICG_Free ICG (Free in Buffer) Excited State Excitation->ICG_Free ICG_Bound ICG (Albumin Bound) Excited State Excitation->ICG_Bound + HSA/BSA Fluor_Cy55 Strong Fluorescence (~694 nm) Cy55_State->Fluor_Cy55 High QY (20-28%) Heat_ICG Non-Radiative Decay (Heat/Vibration) ICG_Free->Heat_ICG Internal Conversion (QY <1%) Fluor_ICG Enhanced Fluorescence (~810 nm) ICG_Free->Fluor_ICG Weak ICG_Bound->Fluor_ICG Rigidification (QY ~12-16%)

Figure 1: Comparative energy decay pathways. Note the shift in ICG performance when stabilized by albumin.

Quantitative Performance Analysis

The following data aggregates measurements from standard phosphate-buffered saline (PBS) and serum-mimicking conditions.

MetricCyanine5.5 (Cy5.5)Indocyanine Green (ICG)
Excitation Max (λex) 675 nm780 nm (Monomer)
Emission Max (λem) 694 nm810 nm
Molar Extinction Coeff. (ε) ~250,000 cm⁻¹M⁻¹~223,000 cm⁻¹M⁻¹
Quantum Yield (PBS) 0.20 – 0.28 (20-28%) < 0.01 (<1%)
Quantum Yield (Serum/HSA) 0.23 (Minimal Change)0.12 – 0.16 (12-16%)
Photostability (t½) High (>1 hr continuous)Low (Minutes in aqueous soln)
Solubility Moderate (Sulfonated forms high)High (but aggregates rapidly)

Critical Insight: Do not rely on ICG brightness values measured in water. In a biological system (bloodstream), ICG instantly binds to plasma proteins, effectively "turning on" its fluorescence. Cy5.5 is "always on."

The "Environment" Variable: Why Protocols Fail

The ICG Aggregation Trap

In aqueous buffers (PBS, Saline), ICG forms H-aggregates at concentrations as low as 10 µM. These aggregates are non-fluorescent and cause a blue shift in absorption, often leading to false-negative readings in in vitro phantom studies.

  • Solution: Always prepare ICG standards in 10% DMSO or containing 1-5% BSA (Bovine Serum Albumin) to simulate in vivo pharmacokinetics.

The Cy5.5 Stability Advantage

Cy5.5 (specifically Sulfo-Cy5.5) is highly hydrophilic and resists aggregation. Its fluorescence intensity is linear over a wider concentration range, making it a superior choice for quantitative quantification (e.g., receptor occupancy studies).

Experimental Protocol: Relative Quantum Yield Measurement

To validate these values in your own lab, use the Relative Quantum Yield method. Absolute measurement (using an integrating sphere) is accurate but less common in biological labs.

Workflow Diagram

QY_Protocol Start Start: Prepare Samples Step1 1. Absorbance Matching Dilute Sample & Reference (e.g., Rhodamine 800) to OD < 0.1 at Excitation λ Start->Step1 Step2 2. Record Emission Spectra Integrate total area under curve (F) Step1->Step2 Step3 3. Refractive Index Correction Are solvents different? Step2->Step3 Calc 4. Calculate QY (Φ) Φx = Φst (Fx/Fst)(Ast/Ax)(ηx²/ηst²) Step3->Calc Apply Formula

Figure 2: Step-by-step workflow for determining relative quantum yield.

Detailed Methodology
  • Reference Standard Selection:

    • For Cy5.5 : Use Cy5 (QY ~0.27) or Alexa Fluor 647 (QY ~0.33) as a reference.

    • For ICG : Use IR-125 or Rhodamine 800 (in Ethanol).

  • Absorbance Adjustment: Dilute both the dye of interest and the reference standard so that their optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05).

    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light) which skews QY calculations.

  • Acquisition: Measure the integrated fluorescence intensity (area under the emission peak).

  • Calculation: Apply the equation from Figure 2.

    • Note: If measuring ICG in Serum vs. Reference in Ethanol, the Refractive Index term (

      
      ) is squared and non-negligible (
      
      
      
      vs
      
      
      ).

Application Suitability Guide

ApplicationRecommended DyeRationale
Surgical Navigation (Clinical) ICG FDA approved; Albumin binding accumulates in lymph nodes/tumors; 800nm penetrates tissue better.
Antibody Labeling (In Vitro) Cy5.5 High stability; does not quench upon conjugation; stays bright during wash steps.
Long-term Tracking Cy5.5 ICG degrades/clears too quickly (t½ ~3-4 mins in blood). Cy5.5 persists.[1][2]
Deep Tissue Imaging (>5mm) ICG Lower scattering at 800nm vs 700nm offsets the lower QY.

References

  • Landsman, M. L., et al. (1976). "Light-absorbing properties, stability, and spectral stabilization of indocyanine green."[3] Journal of Applied Physiology.

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry.

  • Philip, R., et al. (1996). "Excited-state dynamics of the fluorescent probe indocyanine green." Journal of Chemical Physics.

  • AAT Bioquest. (2024). "Quantum Yield of Cy5.5 and ICG." Quest Graph™ Database.

  • Tocris Bioscience. (2024). "Indocyanine Green Product Information & Spectral Data."

Sources

Navigating the Depths: A Comparative Guide to Cyanine5.5 Carboxylic Acid and Cy5 for Advanced Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to visualize biological processes deep within living tissue is paramount. Fluorescence imaging in the near-infrared (NIR) window offers a powerful tool to achieve this, but the choice of fluorescent probe is critical to success. This guide provides an in-depth, objective comparison of two widely used cyanine dyes, Cyanine5.5 (Cy5.5) carboxylic acid and Cyanine5 (Cy5), with a focus on their performance in deep tissue imaging applications. We will delve into the core photophysical properties, provide supporting experimental context, and offer practical guidance to help you select the optimal fluorophore for your research.

The Challenge of Seeing Deeper: Overcoming Tissue Attenuation

The primary obstacle in deep tissue imaging is the phenomenon of light attenuation, a combination of absorption and scattering by biological components.[1] Shorter wavelength light (e.g., blue and green) is heavily scattered and absorbed by molecules like hemoglobin and melanin, limiting its penetration to superficial layers.[2][3] The near-infrared (NIR) spectrum, particularly the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, offers a significant advantage as light in this range experiences reduced scattering and absorption, allowing for deeper tissue penetration.[2][4][5]

Another significant hurdle is tissue autofluorescence, the natural emission of light by endogenous molecules like NADH and flavins, which can obscure the signal from the fluorescent probe.[6][7][8] This background noise is more prominent at shorter wavelengths and diminishes in the far-red and NIR regions.[6][9][10] Therefore, the ideal fluorescent probe for deep tissue imaging should exhibit strong absorption and bright emission in the NIR window to maximize signal-to-background ratio and penetration depth.

Head-to-Head Comparison: Cy5.5 Carboxylic Acid vs. Cy5

Both Cy5 and Cy5.5 are members of the cyanine dye family, characterized by a polymethine chain that dictates their spectral properties.[] While both are valuable tools, their subtle differences in chemical structure lead to significant performance variations in the context of deep tissue imaging.

PropertyCyanine5 (Cy5)Cyanine5.5 (Cy5.5)Advantage for Deep Tissue Imaging
Excitation Maximum (λex) ~649 - 651 nm[12][13]~675 - 678 nm[14][15]Cy5.5
Emission Maximum (λem) ~666 - 670 nm[12][13]~694 - 707 nm[15][16]Cy5.5
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[12]~209,000 - 250,000 M⁻¹cm⁻¹[16]Comparable
Quantum Yield (Φ) ~0.2 - 0.27[12]~0.2[16]Comparable
Photostability Moderate[17]High[15]Cy5.5
Hydrophilicity Hydrophobic (non-sulfonated)[18]More Hydrophilic (sulfonated versions common)[19]Cy5.5

Spectral Properties: The Red Shift is Key

The most significant advantage of Cy5.5 over Cy5 for deep tissue imaging lies in its red-shifted absorption and emission spectra.[19] With an excitation maximum around 675-678 nm and emission peaking between 694-707 nm, Cy5.5 operates further into the NIR-I window compared to Cy5 (excitation ~649-651 nm, emission ~666-670 nm).[12][13][14][15][16][20] This seemingly small shift has profound implications:

  • Reduced Tissue Attenuation: The longer wavelengths of light used to excite Cy5.5 and emitted by it are less scattered and absorbed by tissue components.[1][21] This translates to a greater number of photons reaching the probe and a stronger signal being detected from deeper within the tissue.

  • Lower Autofluorescence: Biological tissues exhibit significantly less autofluorescence in the far-red and NIR regions where Cy5.5 operates.[6][10] This results in a much-improved signal-to-background ratio, enabling the detection of weaker signals from deep-seated targets.[5]

Enhanced Photostability for Longitudinal Studies

In vivo imaging experiments often require prolonged or repeated exposure to excitation light. Photobleaching, the irreversible degradation of a fluorophore, can severely limit the duration of imaging and the ability to perform longitudinal studies. Cy5.5 generally exhibits higher photostability than Cy5, meaning it can withstand more intense or prolonged illumination before its fluorescence diminishes.[15][17] This enhanced robustness is crucial for tracking biological processes over time in the same animal.

Improved Hydrophilicity for Biological Applications

The carboxylic acid and often sulfonated nature of commercially available Cy5.5 derivatives impart greater water solubility compared to the more hydrophobic Cy5.[][18][19] This is a critical advantage for biological applications as it reduces the tendency of the dye to aggregate in aqueous environments and minimizes non-specific binding to cellular membranes and other lipophilic structures.[18] Improved hydrophilicity leads to better biodistribution and lower background signal from non-target tissues.

Experimental Workflow: A Practical Comparison

To illustrate the practical advantages of Cy5.5, let's consider a common deep tissue imaging application: tracking the accumulation of a targeted antibody at a tumor site in a mouse model.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_invivo In Vivo Imaging Ab Tumor-Targeting Antibody Conj_Cy5 Antibody-Cy5 Conjugate Ab->Conj_Cy5 Labeling Conj_Cy5_5 Antibody-Cy5.5 Conjugate Ab->Conj_Cy5_5 Labeling Cy5 Cy5 NHS Ester Cy5->Conj_Cy5 Cy5_5 Cy5.5 NHS Ester Cy5_5->Conj_Cy5_5 Mouse_Cy5 Tumor-Bearing Mouse (Cy5 Conjugate) Conj_Cy5->Mouse_Cy5 Injection Mouse_Cy5_5 Tumor-Bearing Mouse (Cy5.5 Conjugate) Conj_Cy5_5->Mouse_Cy5_5 Injection Imaging_System In Vivo Imaging System (e.g., IVIS) Mouse_Cy5->Imaging_System Mouse_Cy5_5->Imaging_System Data_Analysis Image & Data Analysis Imaging_System->Data_Analysis Result Higher Signal-to-Background with Cy5.5 Data_Analysis->Result Comparison

Caption: Experimental workflow for comparing Cy5 and Cy5.5 in deep tissue imaging.

Detailed Protocol: Antibody Labeling with NHS Ester Dyes

This protocol outlines the general steps for conjugating an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of either Cy5 or Cy5.5.[22][23][24][25]

Materials:

  • Tumor-targeting antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

  • Cy5 NHS ester or Cy5.5 NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer (pH 8.3).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-5 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), it must be exchanged for PBS.

    • Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Dye Preparation:

    • Allow the vial of NHS ester dye to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the antibody solution while gently stirring. A typical starting molar excess of dye to antibody is 10-15 fold. This may need to be optimized for your specific antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody, which will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~650 nm for Cy5, ~675 nm for Cy5.5).

In Vivo Imaging Protocol

Procedure:

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Injection: Intravenously inject the purified Antibody-Cy5 or Antibody-Cy5.5 conjugate into separate cohorts of mice.

  • Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and place them in an in vivo imaging system.

    • For the Cy5 group, use an excitation filter around 640 nm and an emission filter around 680 nm.

    • For the Cy5.5 group, use an excitation filter around 675 nm and an emission filter around 720 nm.

  • Data Analysis: Quantify the fluorescence intensity at the tumor site and in a region of non-tumor tissue to calculate the tumor-to-background ratio.

Expected Outcome:

The mice injected with the Antibody-Cy5.5 conjugate are expected to show a significantly higher tumor-to-background ratio compared to the Cy5 group, especially at later time points. This is due to the deeper tissue penetration of the Cy5.5 signal and the lower background autofluorescence in its emission window. The higher photostability of Cy5.5 will also allow for more consistent and reliable measurements over time.

Conclusion: The Clear Choice for Deeper Insights

While Cy5 remains a useful and cost-effective fluorophore for many applications, for the demanding requirements of deep tissue imaging, Cyanine5.5 carboxylic acid offers clear and significant advantages. Its red-shifted spectral properties lead to reduced light attenuation and lower tissue autofluorescence, resulting in a superior signal-to-background ratio and greater penetration depth.[26][27][28] Furthermore, its enhanced photostability and hydrophilicity make it a more robust and reliable tool for in vivo studies. For researchers aiming to push the boundaries of what can be visualized within living organisms, the adoption of Cy5.5 and other NIR-II dyes represents a critical step towards achieving clearer, deeper, and more quantitative insights.[4][27]

References

  • Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. Chemical Science.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
  • Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. CSH Protocols.
  • NHS ester protocol for labeling proteins. Abberior Instruments.
  • Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC.
  • General Protocol of Dye NHS Antibody Labeling Kit. BroadPharm.
  • Comparing the effective attenuation lengths for long wavelength in vivo imaging of the mouse brain. Optics Express.
  • In Vivo NIR-II Imaging in Preclinical Research. AZoOptics.
  • Recent Advances in Second Near-Infrared Region (NIR-II)
  • NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery. Cancers.
  • Light-Tissue Interactions in Optical Medical Devices. QUEL Imaging.
  • NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis.
  • NIR dyes in Bioimaging: A Comprehensive Research. Macsen Labs.
  • Addressing the Autofluorescence Issue in Deep Tissue Imaging by Two-Photon Microscopy: Significance of Far-Red Emitting Dyes.
  • Tissue attenuation spectrum. Light transport of wavelengths in the...
  • Large-scale deep tissue voltage imaging with targeted illumination confocal microscopy.
  • Two-Photon Autofluorescence Imaging of Fixed Tissues: Feasibility and Potential Values for Biomedical Applic
  • Deep tissue fluorescence imaging and in vivo biological applic
  • Autofluorescence Imaging and Spectroscopy of Human Lung Cancer. Cancers.
  • In vivo volumetric imaging of biological dynamics in deep tissue via wavefront engineering. Optics Express.
  • Implanted optical imaging laboratories for deep-tissue in vivo imaging. NC3Rs.
  • A review of in-vivo optical properties of human tissues and its impact on PDT. Journal of Biophotonics.
  • 3D super-resolution deep-tissue imaging in living mice. Optica.
  • Relationship between light attenuation and light wavelength as oxygen...
  • Cy5.5 Dye Profile. FluoroFinder.
  • Cy5 Spectrum: Key Properties & Applic
  • Unveiling the Spectral Signature of Cy5: A Technical Guide for Researchers. Benchchem.
  • Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. RSC Publishing.
  • A Head-to-Head Comparison of Cy5 and Other Far-Red Cyanine Dyes. Benchchem.
  • Cyanine5.5 Dye. AxisPharm.
  • Cyanine fluorophore derivatives with enhanced photostability.
  • Spectrum [Cy5 (Cyanine-5)].
  • Cy5 NHS Ester.
  • What is the difference between Cy5 and Cy5.5?.
  • Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3. BOC Sciences.
  • Cy5.5-COOH (Cyanine 5.5 carboxylic acid). MedChemExpress.
  • A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability. Benchchem.
  • Cy5.5 carboxylic acid, 1449612-07-0. BroadPharm.
  • What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? Which one is more suitable for live cell tracking?.

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Technical Guide: Validating Cyanine5.5 (Cy5.5) Labeled Antibody Specificity in Western Blot

[1]

Executive Summary

The shift from chemiluminescence (ECL) to fluorescence-based Western Blotting (WB) is driven by the need for quantitative accuracy and multiplexing. Cyanine5.5 (Cy5.[1][2]5) occupies a critical spectral niche—the "Near-Infrared (NIR) / Far-Red" window (Excitation ~675 nm, Emission ~694 nm). While it offers superior signal-to-noise ratios compared to visible fluorophores (e.g., Cy3, FITC) due to reduced membrane autofluorescence, it presents unique validation challenges regarding spectral overlap and non-specific binding.

This guide provides a rigorous, self-validating framework for integrating Cy5.5-labeled antibodies into your workflow, moving beyond basic detection to definitive specificity validation.

Part 1: Technical Deep Dive & Comparative Analysis

The Physics of Cy5.5

Cy5.5 is often confused with Cy5. This distinction is fatal in multiplexing.

  • Cy5: Ex 649 nm / Em 666 nm (Visible Red).

  • Cy5.5: Ex 675 nm / Em 694 nm (NIR/Far-Red).

  • Implication: Cy5.5 is spectrally similar to IRDye® 680RD and Alexa Fluor® 680 . It is best imaged using the "700 nm channel" on systems like the LI-COR Odyssey or Azure Imagers.

Comparison: Cy5.5 vs. Alternatives

The following table objectively compares Cy5.5 performance against industry standards.

FeatureCy5.5 (NIR Fluorescence)Chemiluminescence (ECL)Visible Fluorescence (Cy3/Alexa 488)IRDye® 680RD (Alternative NIR)
Quantification High (Linear signal, no enzymatic kinetics)Low (Semi-quantitative, signal burnout issues)Medium (Linear, but high background)High (Industry standard for stability)
Dynamic Range >4 orders of magnitude~2 orders of magnitude~3 orders of magnitude>4 orders of magnitude
Multiplexing Yes (Can pair with 800nm dyes)No (Requires stripping/re-probing)Yes (3-4 targets possible)Yes (Optimized for 800nm pairing)
Background Very Low (Membranes are quiet in NIR)Variable (Film/Camera noise)High (Membrane autofluorescence)Very Low
Photostability Moderate (Less stable than IRDye)N/ALow (Bleaches quickly)High (Engineered for stability)

Expert Insight: While IRDye 680RD is often touted as more photostable, Cy5.5 is frequently more cost-effective and sufficiently stable for standard imaging if protected from light during incubation.

Part 2: The Validation Framework (Scientific Integrity)

To claim "specificity," you must prove the antibody binds only the target antigen.[3] Relying solely on the molecular weight marker is insufficient.

The Three-Pillar Validation Strategy

We utilize a hierarchy of evidence to validate Cy5.5 specificity.

ValidationLogicStartStart: Cy5.5 Antibody ValidationGenetic1. Genetic Validation(CRISPR KO / siRNA KD)Start->GeneticOrthogonal2. Orthogonal Validation(Mass Spec / RNA-Seq correlation)Genetic->OrthogonalKO not availablePassVALIDATEDGenetic->PassBand disappearsin KOIndependent3. Independent Antibody(Different Epitope)Orthogonal->IndependentData inconclusiveOrthogonal->PassCorrelation confirmedBlockingPeptide Blocking(Antigen Pre-adsorption)Independent->BlockingNo 2nd Ab availableIndependent->PassIdentical Band PatternBlocking->PassSignal AblatedFailREJECT / RE-OPTIMIZEBlocking->FailSignal Persists

Figure 1: Decision matrix for validating antibody specificity. Genetic validation is the gold standard.

  • Genetic Validation (The Gold Standard): Compare lysates from Wild Type (WT) vs. Knockout (KO) or Knockdown (KD) cells. The Cy5.5 band at the specific MW must be absent in the KO lane.

  • Orthogonal Validation: Correlate WB results with non-antibody methods (e.g., if mRNA is known to be absent in a tissue via RNA-Seq, the WB should be blank).

  • Peptide Blocking: Pre-incubate the antibody with the immunizing peptide. If the Cy5.5 signal disappears, it confirms the antibody binds the immunogen (though it does not rule out cross-reactivity to similar epitopes).

Part 3: Optimized Experimental Protocol

This protocol is engineered to minimize the two biggest enemies of Cy5.5 detection: autofluorescence and non-specific binding .

Phase 1: Sample & Membrane Preparation
  • Membrane Selection: CRITICAL. Use Low-Fluorescence PVDF .

    • Avoid: Standard PVDF (high background in 600-700nm).

    • Avoid: Nitrocellulose (brittle, higher background in some NIR channels).

  • Handling: Use powder-free gloves. Never touch the membrane with fingers (oils fluoresce). Use plastic forceps (metal can scratch and cause artifacts).

Phase 2: Blocking (The "Milk vs. BSA" Debate)

For Cy5.5, particle-free blocking is essential.

  • Recommendation: Use a non-mammalian blocking buffer (e.g., fish gelatin or proprietary polymer blockers) or Casein .

  • Why not Milk? Milk contains particulate matter that settles on the membrane, creating "speckles" that glow in the NIR channel. It also contains biotin (interferes if using Streptavidin-Cy5.5) and phosphoproteins.[4]

  • Why not BSA? BSA is often cleaner but can result in higher non-specific background for some antibodies.

Phase 3: Incubation & Washing
  • Primary Antibody: Incubate overnight at 4°C.

  • Secondary Antibody (Cy5.5):

    • Dilution: 1:10,000 to 1:20,000 (Start high to reduce background).

    • Darkness: From this step onward, protect the membrane from light. Wrap containers in foil.

  • Washing: 3 x 10 mins in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Expert Tip: Detergents like Tween-20 can autofluoresce if they dry on the membrane. Ensure the membrane remains wet until imaging.

Phase 4: Imaging & Data Normalization
  • Imager: Laser-based scanners (e.g., LI-COR Odyssey, Azure Sapphire) are superior to LED/CCD systems for NIR quantification.

  • Channel: Select the 700 nm channel (Red laser).

  • Normalization: Do not use Housekeeping Proteins (HKP) like Actin/GAPDH if their signals saturate. Use Total Protein Stain (e.g., Revert™ 700 or No-Stain™) in the 700nm channel (if target is in 800nm) or a compatible channel to normalize loading.

Workflow Visualization

WesternWorkflowcluster_0Preparationcluster_1Incubationcluster_2DetectionMembraneLow-FluorescencePVDFBlockBlock: Fish Gelatin(No Milk)Membrane->BlockPrimaryPrimary Ab(4°C Overnight)Block->PrimarySecondaryCy5.5 Secondary(Protect from Light)Primary->SecondaryWashStringent Wash(TBST 3x10min)Secondary->WashImageLaser Scan(700nm Channel)Wash->Image

Figure 2: Optimized workflow for Cy5.5 Western Blotting emphasizing membrane choice and light protection.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Background (Uniform) Membrane autofluorescenceSwitch to Low-Fluorescence PVDF. Ensure membrane is not dried out.[5]
Speckled Background Blocking buffer particulatesFilter blocking buffer (0.45 µm) or switch from Milk to Casein/Fish Gelatin.
Weak Signal PhotobleachingKeep membrane covered in foil during secondary incubation. Do not expose to room light.
Green/Red Cross-talk Channel bleed-throughEnsure you are not using Cy5 (650nm) in a 700nm protocol. Check filter sets.
Bands in "Empty" Lanes Spillover or "Smiling"Reduce protein load (max 15-20 µg per lane).

References

  • Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827.

  • LI-COR Biosciences. (n.d.). Good Westerns Gone Bad: Tips to Fix Your Fluorescent Western Blots. LI-COR Bio.

  • Thermo Fisher Scientific. (n.d.). Fluorescence SpectraViewer. Thermo Fisher.

  • Azure Biosystems. (n.d.). Western Blotting: PVDF vs Nitrocellulose.[4][5][6][7] Azure Biosystems Application Notes.

Comprehensive Guide: Evaluating Cytotoxicity of Cyanine5.5 Carboxylic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Cyanine5.5 (Cy5.5) carboxylic acid is a cornerstone near-infrared (NIR) fluorophore used primarily as a non-reactive control or a precursor for conjugation. Unlike its reactive counterparts (e.g., NHS esters, maleimides), the carboxylic acid form is chemically inert towards biomolecules under physiological conditions.

However, "inert" does not mean "non-toxic." For researchers in drug delivery and bioimaging, evaluating the cytotoxicity of Cy5.5 probes is not a checkbox exercise—it is a critical validation of signal fidelity. If your probe induces cell death, your imaging signal represents a dying system, not a physiological one.

This guide moves beyond basic protocols to address the dual-nature of cyanine toxicity :

  • Dark Toxicity (Chemical): Intrinsic toxicity derived from the polymethine chain and pendant groups.

  • Phototoxicity (Optical): Reactive Oxygen Species (ROS) generation upon NIR irradiation.

Comparative Analysis: Cy5.5 vs. NIR Alternatives

Selecting the right fluorophore requires balancing quantum yield (brightness) against stability and toxicity.

Performance & Toxicity Profile Table
FeatureCyanine5.5 (Cy5.5) Cyanine7 (Cy7) Indocyanine Green (ICG) Alexa Fluor 680
Excitation/Emission ~675 nm / ~694 nm~750 nm / ~773 nm~780 nm / ~820 nm~679 nm / ~702 nm
Structure Type Benzoindole (Rigid, planar)Indole (Polymethine chain)Amphiphilic CyanineSulfonated Rhodamine/Cyanine
Dark Cytotoxicity Low (High biocompatibility in non-sulfonated forms)Moderate (prone to aggregation)Very Low (FDA Approved)Very Low (Highly hydrophilic)
Phototoxicity Moderate (Generates singlet oxygen ¹O₂)High (Unstable chain breaks down into toxic byproducts)Low to Moderate (Rapid clearance mitigates effect)Low (High photostability)
Stability High (More stable than Cy7)Low (Degrades in light/oxidants)Low (Aqueous instability)Very High
Primary Use Case Deep tissue imaging, Conjugation precursorDeep tissue, In vivo trackingAngiography, Clinical translationFlow cytometry, Microscopy
Expert Insight: The Aggregation Trap
  • Cy5.5 vs. Cy7: Cy7 has a longer polymethine chain, making it more hydrophobic and prone to forming H-aggregates in aqueous media. These aggregates can precipitate on cell membranes, causing localized toxicity that mimics "drug" effects. Cy5.5 is structurally more stable and less prone to this artifact, making it a superior control for long-term viability studies.

  • Carboxylic Acid vs. Sulfonated Forms: The "Carboxylic Acid" form (Cy5.5-COOH) is typically hydrophobic. It can passively diffuse into cells and accumulate in mitochondria, potentially disrupting respiration (MTT assay interference). Sulfo-Cy5.5 , conversely, is cell-impermeable and shows negligible toxicity unless conjugated to a delivery vector.

Mechanisms of Toxicity

Understanding why cells die is as important as knowing if they die.

Diagram: Dual Pathways of Cyanine Cytotoxicity

CytotoxicityPathways cluster_Dark Dark Toxicity (Chemical) cluster_Light Phototoxicity (Optical) Cy55 Cy5.5 Probe (Intracellular) Mito Mitochondrial Accumulation Cy55->Mito Hydrophobic Interaction Excited Excited State (Singlet/Triplet) Cy55->Excited Absorbs MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ATP ATP Depletion MMP->ATP Apoptosis Apoptosis/Necrosis ATP->Apoptosis Light NIR Light (675 nm) Light->Excited ROS ROS Generation (¹O₂, O₂•⁻) Excited->ROS Energy Transfer DNA DNA/Protein Oxidation ROS->DNA DNA->Apoptosis

Figure 1: The dual mechanism of Cy5.5 cytotoxicity. Dark toxicity is driven by mitochondrial interference, while phototoxicity is driven by ROS generation upon irradiation.

Validated Experimental Protocols

To ensure reproducibility, we utilize a Self-Validating Protocol structure. This includes specific "Stop/Go" checkpoints to prevent wasted reagents.

Protocol A: Differential Cytotoxicity Assay (Dark vs. Light)

Objective: Distinguish between chemical toxicity and phototoxicity. Method: CCK-8 (Cell Counting Kit-8) is preferred over MTT for Cy5.5.

  • Why? MTT produces insoluble purple formazan.[1][2] Cy5.5 is blue/green. The spectral overlap and potential for Cy5.5 to precipitate with formazan crystals can skew absorbance readings. CCK-8 produces a water-soluble orange formazan (450 nm), avoiding this interference.

Materials
  • Cell Line: HeLa, MCF-7, or relevant primary cells.

  • Probe: Cy5.5-COOH (Stock: 10 mM in DMSO).

  • Assay Reagent: CCK-8 (WST-8).

  • Light Source: 660nm or 675nm LED array (Power density: ~20-50 mW/cm²).

Workflow Diagram

Workflow Prep 1. Cell Seeding (5k-10k cells/well) 24h Incubation Treat 2. Probe Treatment (Serial Dilutions: 0-100 μM) Incubate 4-24h Prep->Treat Split 3. Split Plates Treat->Split DarkGroup Group A: Dark Control (Keep in Foil) Split->DarkGroup LightGroup Group B: Irradiated (675nm, 10 min) Split->LightGroup Wash 4. Wash Steps (Remove free dye) DarkGroup->Wash LightGroup->Wash Assay 5. Add CCK-8 Reagent Incubate 1-4h Wash->Assay Read 6. Read OD @ 450nm Assay->Read

Figure 2: Experimental workflow for distinguishing dark toxicity from phototoxicity.

Step-by-Step Methodology
  • Preparation (Day 0):

    • Seed cells (5,000–10,000/well) in two identical 96-well plates (Plate A: Dark, Plate B: Light).

    • Incubate overnight at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Solubility Check: Dilute Cy5.5-COOH stock into culture media. If precipitate forms (turbidity), add a solubilizing agent (e.g., 0.1% Tween-80) or switch to Sulfo-Cy5.5.

    • Add probe at concentrations: 0, 1, 5, 10, 25, 50, 100 μM.

    • Control: Vehicle control (DMSO equivalent volume).

    • Incubate for specific uptake time (typically 4–24 hours).

  • Irradiation (Day 1 - End of Incubation):

    • Wash cells 2x with PBS to remove extracellular dye (preventing "inner filter" effects where dye in media absorbs light).

    • Add fresh phenol-red-free media.

    • Plate A (Dark): Wrap in aluminum foil. Keep at room temp.

    • Plate B (Light): Irradiate with 660/675 nm laser or LED. Standard dose: 10–50 J/cm² (e.g., 50 mW/cm² for 10-15 mins).

  • Readout (Day 2):

    • Add 10 μL CCK-8 solution per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

    • Reference Wavelength: 650 nm (Ensure this does not overlap with Cy5.5 emission if using a filter-based reader; monochromators are safer).

Protocol B: Live/Dead Staining (Confocal Validation)

For qualitative confirmation of membrane integrity.

  • Stain: Calcein-AM (Live, Green) + Propidium Iodide (Dead, Red).

  • Note: Since Cy5.5 fluoresces in the Far-Red/NIR, it will not overlap with Calcein (Green) or PI (Red/Orange).

  • Imaging: Visualize immediately after light treatment to detect necrosis.

Data Interpretation & Troubleshooting

Calculating Viability


Interpreting the Gap
  • Scenario 1: High Viability in Dark (>90%), Low in Light (<50%)

  • Scenario 2: Low Viability in Dark (<70%)

    • Fix: Reduce concentration, switch to Sulfo-Cy5.5, or check for residual organic solvents.

Common Pitfalls
  • The "Inner Filter" Effect: If you do not wash the cells before adding CCK-8/MTT, residual Cy5.5 in the media can absorb the excitation light of the plate reader or the emitted light of the assay, skewing results. Always wash cells.

  • Solvent Toxicity: Cy5.5-COOH is often dissolved in DMSO. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

References

  • Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes. Source: National Institutes of Health (NIH) / PubMed

  • Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Source: Journal of Biomedical Optics (SPIE)

  • Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Source: PMC (PubMed Central)

  • Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. Source: Royal Society of Chemistry (RSC)

  • MTT Assay Protocol for Cell Viability and Prolifer

Sources

The NIR-I Paradox: A Comparative Guide to Cy5.5 vs. Cy7 in Fluorescence Tomography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-noise ratio of Cyanine5.5 vs Cy7 in fluorescence tomography Content Type: Publish Comparison Guide

Executive Summary: The "Detector vs. Tissue" Trade-off

For researchers designing fluorescence molecular tomography (FMT) studies, the choice between Cyanine5.5 (Cy5.5) and Cyanine7 (Cy7) is rarely about which dye is "brighter" in a cuvette. It is a complex trade-off between detector quantum efficiency and tissue optical properties .

The Verdict:

  • Choose Cy5.5 for superficial targets (<3 mm depth) or when using standard CCD cameras without deep-depletion technology. Its superior quantum yield and detector sensitivity offer peak performance for subcutaneous xenografts.

  • Choose Cy7 for deep-tissue tomography (>5 mm depth) and biodistribution studies. The dramatic reduction in tissue autofluorescence and scattering at 750+ nm yields a superior Signal-to-Noise Ratio (SNR) in vivo, despite lower detector sensitivity.

Part 1: The Physics of SNR in Tissue

To understand why Cy7 often outperforms Cy5.5 in deep tissue despite being potentially "dimmer" and harder to detect, we must analyze the signal chain. SNR in tomography is defined not just by photon count, but by the contrast against the biological background.

1. The Autofluorescence "Wall"

Biological tissue contains endogenous fluorophores (collagen, elastin, NADH, flavins) that emit strongly when excited below 700 nm.

  • Cy5.5 (Ex ~675 nm): Sits right on the edge of this "autofluorescence wall." While bright, it competes with a significant background signal from the skin and muscle, limiting the dynamic range.

  • Cy7 (Ex ~750 nm): Shifts excitation into a region where endogenous fluorescence drops precipitously. Even if the absolute signal from Cy7 is lower, the background is so much lower that the ratio (SNR) increases.

2. Scattering Coefficients (

)

Photon scattering is wavelength-dependent (Rayleigh scattering


).
  • Cy5.5: Higher scattering results in a more diffuse photon cloud. In tomography, this widens the "point spread function" (PSF), reducing spatial resolution and effective signal at the detector.

  • Cy7: Longer wavelengths scatter less. Photons travel in straighter paths, preserving spatial information and signal intensity from deep sources.

3. The Detector Efficiency Trap

This is the most overlooked variable. Standard Silicon CCDs have high Quantum Efficiency (QE) at 600–700 nm but drop off sharply after 750 nm.

  • Cy5.5: Detected at ~90% QE on standard cameras.

  • Cy7: Detected at ~30–50% QE on standard cameras (unless using Back-Illuminated Deep-Depleted sensors).

Visualizing the Physics:

LightPhysics cluster_0 Excitation Source cluster_1 Tissue Interaction cluster_2 Detection Laser675 675 nm Laser (Cy5.5 Ex) Tissue Biological Tissue (Scattering & Absorption) Laser675->Tissue High Scattering Laser750 750 nm Laser (Cy7 Ex) Laser750->Tissue Lower Scattering (Deeper Penetration) AutoFluo Endogenous Autofluorescence Tissue->AutoFluo High Excitation (675nm) CCD CCD Sensor (Silicon) Tissue->CCD Cy5.5 Emission (694nm) High QE / High Noise Tissue->CCD Cy7 Emission (773nm) Low QE / Low Noise AutoFluo->CCD Background Noise

Caption: The photon journey comparing Cy5.5 and Cy7. Note the trade-off: Cy5.5 has better detection efficiency but carries high background noise, while Cy7 has cleaner signal transmission but suffers from lower detector sensitivity.

Part 2: Head-to-Head Technical Comparison

The following data aggregates typical performance metrics. Note that "Quantum Yield" (QY) values can vary based on the specific conjugate (e.g., IgG vs. Peptide).

FeatureCyanine5.5 (Cy5.5)Cyanine7 (Cy7)Impact on Tomography
Excitation / Emission 675 nm / 694 nm750 nm / 773 nmCy7 avoids the "autofluorescence wall."
Quantum Yield (Aq.) ~0.20 – 0.28~0.28 – 0.30Comparable QY, but Cy7 is less stable in serum-free media.
Extinction Coefficient ~250,000 M⁻¹cm⁻¹~200,000 M⁻¹cm⁻¹Cy5.5 absorbs light slightly more efficiently.
Tissue Penetration Moderate (2–5 mm)High (5–10 mm)Cy7 allows for deeper reconstruction.
CCD Sensitivity (Typ.) High (~85–90%)Low-Medium (~30–60%)Critical: Cy7 requires longer integration times.
Background (Noise) High (Skin/Muscle)Very LowCy7 offers superior Contrast-to-Noise Ratio (CNR).

Field Insight:

"In our validation studies, Cy5.5 often appears 'brighter' on the raw image due to camera sensitivity, but the tumor-to-background ratio (TBR) is consistently 2-3x higher with Cy7 in deep abdominal imaging."

Part 3: Experimental Protocol for SNR Validation

Do not rely on manufacturer specs. You must validate the SNR in your specific imaging system (IVIS, FMT, etc.) using a Depth-Resolved Phantom .

Objective:

Determine the "Crossover Point" where Cy7 SNR exceeds Cy5.5 SNR as a function of tissue depth.

Materials:
  • Solid Phantom: 1% Intralipid + 2% Agar (mimics tissue scattering

    
    ).
    
  • Fluorophores: Cy5.5 and Cy7 free acid (equimolar concentrations, e.g., 1

    
    M).
    
  • Capillary Tubes: Black-walled to prevent internal reflection.

Workflow:
  • Preparation: Fill capillaries with 10

    
    L of dye.
    
  • Setup: Place capillaries at varying depths in the phantom (1 mm, 3 mm, 5 mm, 8 mm).

  • Acquisition:

    • Set camera to "Auto-Exposure" to avoid saturation.

    • Acquire Cy5.5 channel (Ex: 675, Em: 720).

    • Acquire Cy7 channel (Ex: 745, Em: 800).

  • Calculation:

    • Define ROI over the capillary (

      
      ).
      
    • Define ROI on background phantom (

      
       and 
      
      
      
      ).
    • Calculate SNR:

      
      
      

Experimental Logic Diagram:

SNR_Protocol cluster_imaging Imaging Sequence Start Start Validation Prep Prepare Equimolar Dye Solutions Start->Prep Phantom Insert into Phantom (Depths: 1, 3, 5, 8 mm) Prep->Phantom ImgCy5 Acquire Cy5.5 (Opt. Integration Time) Phantom->ImgCy5 ImgCy7 Acquire Cy7 (Opt. Integration Time) Phantom->ImgCy7 Analysis Define ROIs: 1. Signal (Capillary) 2. Background (Phantom) ImgCy5->Analysis ImgCy7->Analysis Calc Calculate SNR: (Sig - Bg) / SD_Bg Analysis->Calc Decision Compare SNR vs Depth Calc->Decision

Caption: Step-by-step workflow for determining the optimal fluorophore for your specific imaging depth.

Part 4: Critical Analysis & Recommendations
When to use Cy5.5:
  • Surface Imaging: If you are imaging subcutaneous tumors or lymph nodes <3 mm deep, Cy5.5 is superior. The high QE of the camera combined with the high quantum yield of the dye results in short exposure times and crisp images.

  • Microscopy Correlation: If you plan to excise tissue for fluorescence microscopy, Cy5.5 is more compatible with standard confocal laser lines (633/640 nm) than Cy7.

When to use Cy7:
  • Deep Tomography: For lung, liver, or brain imaging, Cy7 is mandatory. The reduction in scattering and autofluorescence allows for accurate 3D reconstruction that is impossible with Cy5.5 due to noise artifacts.

  • Multiplexing: Cy7 is the ideal "second color" to pair with GFP or Cy5.5, as its emission is spectrally distinct enough to avoid bleed-through.

The "Pro" Tip: Stability

Be aware that Cy7 is less photostable and more prone to oxidative degradation than Cy5.5.

  • Actionable Advice: Aliquot Cy7 stocks into single-use vials and store at -20°C under argon if possible. Always measure the absorbance spectrum before a critical experiment to check for degradation (blue shift).

References
  • Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Source: Journal of Biomedical Optics (2007). Significance: Demonstrates that NIR dyes (like Cy7/IRDye800) provide significantly reduced background and enhanced Tumor-to-Background Ratio (TBR) compared to Cy5.5. URL:[Link]

  • Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Source: Medical Physics (2018). Significance: Provides the mathematical framework for calculating SNR in CCD-based tomography systems. URL:[Link]

  • Optical properties of biological tissues: a review.

    
    ) and absorption coefficients across the 400-1000 nm spectrum.
    URL:[Link]
    
  • Quantum Efficiency in Scientific Cameras. Source: Teledyne Photometrics / Vision Solutions. Significance: Technical data regarding the drop-off of Silicon CCD sensitivity in the NIR region (>750 nm). URL:[Link]

Comprehensive Guide: Mass Spectrometry Analysis of Cyanine5.5 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorophore widely utilized in in vivo imaging and flow cytometry due to its emission maximum (~700 nm), which minimizes background autofluorescence in biological tissues. While UV-Vis spectroscopy remains the standard for determining the Degree of Labeling (DOL), it provides only an average value and is prone to errors caused by dye aggregation (H-dimer formation).

Mass Spectrometry (MS) offers a deterministic alternative, resolving the specific distribution of conjugates (unlabeled, mono-, di-, tri-labeled species) and verifying the structural integrity of the fluorophore. This guide compares Cy5.5 against its primary alternatives (Alexa Fluor® 680, Cy5) and details an optimized ESI-MS workflow for characterizing Cy5.5-peptide/protein conjugates.

Part 1: The Analyte – Cy5.5 Carboxylic Acid

Unlike NHS-esters which are reactive, Cy5.5 Carboxylic Acid is the non-activated precursor. In drug development, it serves two critical roles:

  • Reference Standard: Used to generate calibration curves for free-dye quantification.

  • Bio-orthogonal Labeling: Activated in situ (e.g., via EDC/NHS or HATU chemistry) to label amines, or used as a metabolic probe.

Chemical Challenges in MS
  • Polymethine Bridge Instability: The conjugated alkene chain is susceptible to oxidative cleavage and fragmentation during ionization, often yielding characteristic "reporter ions" in MS/MS.

  • Charge State Complexity:

    • Non-sulfonated Cy5.5: Carries a net positive charge (indolenine nitrogen).

    • Sulfo-Cy5.5: Zwitterionic (positive charge + negatively charged sulfonate groups). This often requires Negative Ion Mode ESI or careful pH tuning in Positive Mode to suppress the sulfonates.

Part 2: Comparative Analysis

Cy5.5 vs. Alternatives (Alexa Fluor 680, Cy5)

While spectrally similar, these dyes exhibit distinct behaviors in Mass Spectrometry.

FeatureCy5.5 Carboxylic AcidAlexa Fluor® 680Cy5
Core Structure Dibenz-indocyanineSulfonated Rhodamine/Cyanine hybridIndocyanine
MS Ionization Good (ESI+), excellent (MALDI)Moderate (often highly sulfonated, suppressing signal)Good
Fragmentation Polymethine cleavage (loss of ~100-200 Da fragments)Rigid structure, harder to fragmentSimilar to Cy5.5 but lower mass
Hydrophobicity High (unless sulfonated)Low (highly hydrophilic)Moderate
MS Suitability High for small peptide conjugatesMedium (spectra often dominated by salt adducts)High
The Critical Comparison: MS vs. UV-Vis for DOL

Why switch to Mass Spec?

ParameterUV-Vis SpectroscopyMass Spectrometry (ESI-TOF/Orbitrap)
Measurement Type Ensemble Average (Mean DOL)Distributional (Individual species resolution)
Aggregation Bias High: Cy5.5 forms H-aggregates at high DOL, lowering absorbance and underestimating DOL.None: Detects mass regardless of optical quenching.
Purity Insight Low (Cannot distinguish free dye from conjugate easily without HPLC)High (Resolves free dye, hydrolyzed linker, and conjugate)
Sample Req. Non-destructive, high concentration neededDestructive, picomole sensitivity

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision points in processing Cy5.5 conjugates for MS analysis.

Cy55_Workflow Sample Cy5.5 Conjugate (Crude Reaction) CleanUp Desalting / Cleanup (C18 ZipTip or SEC) Sample->CleanUp Remove Excess Salts/Dye Ionization Ionization Source Selection CleanUp->Ionization ESI ESI (LC-MS) (Proteins/Peptides) Ionization->ESI High Res Quant MALDI MALDI-TOF (Robust, Quick) Ionization->MALDI Qualitative Check Analysis Data Analysis (Deconvolution) ESI->Analysis MALDI->Analysis

Figure 1: Decision workflow for Mass Spectrometry analysis of Cy5.5 conjugates. Proper desalting is the critical "Go/No-Go" step.

Protocol: LC-MS/MS of Cy5.5-Peptide Conjugates

Objective: Verify conjugation and identify the site of labeling.

Reagents:

  • Mobile Phase A: 99.9% H2O, 0.1% Formic Acid (FA).

  • Mobile Phase B: 99.9% Acetonitrile (ACN), 0.1% FA.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step:

  • Sample Prep: Dilute conjugate to 1-10 pmol/µL. If the buffer contains PBS or Tris, perform a C18 ZipTip cleanup to exchange into 0.1% FA/Water.

  • Chromatography:

    • Gradient: 5% B to 95% B over 10 minutes.

    • Note: Cy5.5 is hydrophobic. Expect the conjugate to elute significantly later (higher %B) than the unlabeled peptide.

  • MS Settings (Q-TOF/Orbitrap):

    • Mode: Positive ESI (for peptides).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Keep low (20-40V) to prevent in-source fragmentation of the cyanine polymethine chain.

  • Data Acquisition: Collect Full MS (m/z 300–2000) and MS/MS (CID, Collision Energy 20–35 eV).

Part 4: Data Interpretation & Fragmentation Logic

When analyzing the spectra, you are looking for specific mass shifts.

  • Delta Mass: The mass added to your biomolecule is:

    
    
    (Note: Always check the specific vendor's CoA for the exact MW, as counterions and alkyl chain lengths vary).
    
Fragmentation Pathway (MS/MS)

Cyanine dyes undergo specific fragmentation useful for confirmation.[1]

Cy55_Fragmentation Parent Parent Ion [Peptide-Cy5.5 + H]+ Pathway1 Polymethine Cleavage Parent->Pathway1 High Energy CID Pathway2 Peptide Backbone Fragmentation (b/y ions) Parent->Pathway2 Low Energy CID Fragment1 Reporter Ion (Indolenine Core) Pathway1->Fragment1 Diagnostic Peak Fragment2 Peptide + Remnant Linker Pathway1->Fragment2

Figure 2: Fragmentation logic. High collision energy often strips the dye, while optimized energy preserves the linkage to sequence the peptide.

Key Diagnostic Ions:

  • Look for the loss of the polymethine bridge.

  • In sulfonated Cy5.5, the loss of

    
     (neutral loss of 80 Da) is a common signature in negative mode or high-energy positive mode.
    

Part 5: Troubleshooting & Validation (Self-Correcting)

To ensure Scientific Integrity , apply these validation checks:

  • The "Blue Shift" Check:

    • Observation: If your LC-MS peak for the conjugate shows a UV absorbance max <650 nm (e.g., 600 nm).

    • Cause: H-dimer formation (dye stacking).

    • Solution: This confirms high labeling density but does not invalidate the Mass Spec mass data. It warns you that fluorescence yield per dye is low.

  • The "Salt Suppression" Trap:

    • Observation: No signal in MS, but blue color is visible in the vial.

    • Cause: Cy5.5 (especially sulfonated) forms tight ion pairs with Sodium/Potassium.

    • Fix: Use Ammonium Acetate (10 mM) instead of Formic Acid in the mobile phase to assist desolvation without suppression.

  • Isotope Distribution Verification:

    • Cy5.5 is a large organic molecule. The isotopic envelope should widen significantly compared to the naked peptide. Use a theoretical isotope calculator to overlay with your observed spectrum.

References

  • Levitus, M., & Ranjit, S. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics. Link

  • Berard, V., et al. (2026).[1] Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. Journal of Mass Spectrometry. Link

  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry. Link

  • BenchChem Technical Guides. (2025). Quantitative Analysis of Cy5 Fluorescence Intensity: A Comparative Guide. Link

  • Molecular Probes (Thermo Fisher). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Link

Sources

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